Copper;erbium
Description
Significance of Lanthanide-Transition Metal Interactions in Contemporary Materials Science
The interaction between lanthanide and transition metals is a cornerstone of modern materials science, leading to the development of materials with tailored and enhanced functionalities. Lanthanide elements, characterized by their partially filled 4f orbitals, are responsible for the unique magnetic and luminescent properties of these materials. mappingignorance.orgrsc.org Transition metals, with their unfilled d-orbitals, contribute to the formation of diverse crystal structures and can influence the electronic and magnetic behavior of the resulting compounds. mappingignorance.org
The synergy between these two types of elements allows for the creation of materials that are not achievable with the individual constituents alone. tum.de For instance, the magnetic exchange coupling between 3d electrons of transition metals and 4f electrons of lanthanides can lead to complex magnetic ordering and enhanced magnetic properties. tum.dersc.org This is crucial for the development of high-performance permanent magnets and materials for spintronic devices. mappingignorance.orgtum.de Furthermore, the incorporation of lanthanide ions into host lattices containing transition metals can be exploited for applications in light-emitting devices, leveraging the sharp and intense emission lines of the lanthanides. tum.de The study of these interactions is a vibrant and interdisciplinary field, drawing from coordination chemistry, physics, and materials science to design and synthesize novel functional materials. rsc.org
Overview of Erbium's Role in Emerging Optoelectronic and Magnetic Applications
Erbium, a rare-earth metal from the lanthanide series, possesses distinct optical and magnetic properties that make it a valuable component in various emerging technologies. qsrarematerials.com Discovered in 1842 by Carl Gustaf Mosander, erbium is a strong paramagnet at higher temperatures, becomes antiferromagnetic between approximately 85 K and 20 K, and exhibits a conical ferromagnetic structure below 20 K. britannica.comwikipedia.org Its compounds are noted for their characteristic pink color. britannica.com
In the realm of optoelectronics, erbium is particularly renowned for its application in fiber-optic communications. The trivalent erbium ion (Er³⁺) exhibits a sharp luminescent emission at a wavelength of 1.54 micrometers, which coincides with the low-loss window of silica-based optical fibers. mdpi.com This property is harnessed in erbium-doped fiber amplifiers (EDFAs), which are critical components for boosting optical signals in long-haul telecommunication networks. mdpi.comresearchgate.net Erbium's utility extends to other optoelectronic devices, including lasers and light-emitting diodes (LEDs). mdpi.comresearchgate.net
From a magnetic standpoint, erbium's large magnetic moment and significant magnetic anisotropy, stemming from its 4f electrons, are of great interest. mappingignorance.org These properties are being explored for applications in spintronics, where the spin of electrons is utilized in addition to their charge. qsrarematerials.comontosight.ai Erbium-containing materials are being investigated for use in spin-based logic and memory devices. ontosight.ai Additionally, the intermetallic compound Er₃Ni is utilized in cryocoolers due to its high magnetic heat capacity at low temperatures. britannica.com The unique combination of optical and magnetic characteristics positions erbium as a key element in the development of next-generation optoelectronic and magnetic materials.
Historical Context of Copper-Erbium Intermetallic and Alloy Investigations
The investigation of the copper-erbium (Cu-Er) system is part of the broader exploration of alloys formed between copper and rare-earth metals. The history of copper alloys is extensive, dating back millennia, with the intentional mixing of copper with other elements to enhance its properties. numberanalytics.com The systematic study of intermetallic compounds, where two or more metals bond together, has been a subject of scientific inquiry for over a century. wiley.com
Early investigations into the Cu-Er system focused on establishing the phase diagram, which maps the different solid and liquid phases that exist at various temperatures and compositions. These studies identified several intermetallic compounds, including Cu₅Er, Cu₂Er, and CuEr. cmu.edu The congruent formation of Cu₂Er and CuEr was noted, indicating that these compounds melt at a constant temperature without changing composition. cmu.edu Research also pointed to the existence of other phases, such as Cu₉Er₂ and Cu₇Er₂. researchgate.netpsu.edu
A significant development in the study of Cu-Er and other rare-earth intermetallics was the discovery of their potential for ductility. wiley.comamericanmachinist.com While many intermetallic compounds are known for their brittleness, researchers identified a number of rare-earth intermetallics, including erbium-copper (ErCu), that exhibit remarkable ductility at room temperature. wiley.comamericanmachinist.com This finding opened up new possibilities for the practical application of these materials in areas such as corrosion-resistant coatings and high-strength materials for high-temperature environments. wiley.comamericanmachinist.com The ongoing research into the Cu-Er system continues to build on this historical foundation, exploring the synthesis, structure, and properties of these materials for advanced applications.
Interactive Data Tables
Crystallographic Data of Copper-Erbium Intermetallic Compounds
| Phase | Pearson Symbol | Space Group | Prototype |
| Cu₅Er | cF24 | F-43m | AuBe₅ |
| Cu₂Er | oI12 | Imma | MgCu₂ |
| CuEr | cP2 | Pm-3m | CsCl |
| Cu₉Er₂ | |||
| Cu₇Er₂ |
This table summarizes the crystallographic information for various intermetallic compounds found in the Copper-Erbium system. Data is compiled from various sources. psu.eduasminternational.org
Invariant Reactions in the Copper-Erbium System
| Reaction | Temperature (°C) | Composition (at. % Er) |
| L ↔ (Cu) + Cu₅Er | 870 | 9.0 |
| L ↔ Cu₅Er + Cu₂Er | 900 | 22.0 |
| L ↔ Cu₂Er + CuEr | 880 | 38.5 |
| L ↔ CuEr + (Er) | 860 | 75.5 |
This table presents the key invariant reactions, such as eutectic and peritectic transformations, that occur in the Copper-Erbium phase diagram. cmu.edu
Properties
CAS No. |
12527-58-1 |
|---|---|
Molecular Formula |
Cu2Er |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
copper;erbium |
InChI |
InChI=1S/2Cu.Er |
InChI Key |
BWKWLEWCATVKGE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Er] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Erbium Compounds and Composites
Solid-State Reaction Techniques
Solid-state synthesis methods are conventional and widely used for producing bulk intermetallic compounds and alloys. These techniques typically involve high temperatures to facilitate the diffusion and reaction between solid precursors.
Arc-Melting Synthesis of Intermetallic Phases
Arc-melting is a prevalent and effective method for synthesizing intermetallic compounds from pure elemental constituents. ub.edu The process involves melting stoichiometric amounts of the pure metals using an electric arc within a controlled, inert atmosphere to prevent oxidation. ub.educambridge.org
The fundamental steps of arc-melting synthesis are as follows:
Preparation of Precursors: High-purity pieces of copper and erbium are weighed to the desired stoichiometric ratio. cambridge.org
Melting: The metal pieces are placed on a water-cooled copper crucible, which acts as the anode. ub.edu A sharp, refractory tungsten rod serves as the cathode. ub.edu An electric arc is generated between the electrodes by applying a high voltage, causing the metals to melt and mix. ub.edu This is typically performed under a high-purity argon atmosphere. ub.educambridge.org
Homogenization: To ensure a uniform composition, the resulting alloy button is typically turned over and remelted multiple times. cambridge.org Weight loss during this process is generally kept to a minimum, often less than 0.5%. cambridge.org
This technique has been successfully employed to synthesize various Cu-Er intermetallic phases. For instance, amorphous thin films of Cu₀.₄₉Er₀.₅₁ have been prepared by sputtering from arc-melted specimens. cmu.edu The synthesis of ternary compounds, such as Er₂Cu₁₀.₉Ga₆.₁, also utilizes arc-melting of the constituent pure metals. cambridge.org
Table 1: Parameters in Arc-Melting Synthesis of an Er-Cu-Ga Compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Materials Purity | > 99.9 wt% | cambridge.org |
| Atmosphere | Ti-Zr gettered high purity argon | cambridge.org |
| Crucible | Water-cooled copper | cambridge.org |
| Homogenization | Turned and remelted at least twice | cambridge.org |
| Post-Melting Treatment | Annealed at 973 K for seven days | cambridge.org |
Powder Metallurgy Routes for Alloy Fabrication
Powder metallurgy (PM) offers an alternative solid-state route for fabricating Cu-Er alloys and composites. heegermaterials.com This method involves the consolidation and sintering of metal powders. researchgate.net The PM process sequence typically includes mixing the elemental or pre-alloyed powders, compacting them into a desired shape, and then sintering the green compact at an elevated temperature. researchgate.net
The key stages in powder metallurgy for Cu-Er based materials are:
Powder Preparation: Fine powders of copper and erbium (or an appropriate reinforcing agent) are used. rsc.org The use of fine powders enhances the contact area and can facilitate the reaction. rsc.org
Mixing/Milling: The constituent powders are blended to achieve a homogeneous mixture. High-energy ball milling can be employed to produce nanocrystalline solid solutions. researchgate.net
Compaction: The powder mixture is pressed into a green body.
Sintering: The compacted material is heated to a temperature below the melting point of the main constituent to bond the particles together. core.ac.uk For Cu-based composites, sintering can occur in the liquid phase of copper, which enhances densification. core.ac.uk
This method is particularly useful for creating copper matrix composites reinforced with particles like yttrium oxide (Y₂O₃) or silicon carbide (SiC), where the reinforcing phases are dispersed within the copper matrix. researchgate.net For instance, Cu-SiC-Y₂O₃ hybrid composites have been successfully produced using a powder metallurgy process, which involved ball milling the powders followed by sintering at 900°C for 5 hours. researchgate.net
Sintering and Annealing Processes for Phase Development
Sintering and annealing are critical thermal treatments in solid-state synthesis that facilitate the development of desired phases and microstructures. heegermaterials.com Sintering is the process of forming a solid mass of material by heat and pressure without melting it to the point of liquefaction. core.ac.uk Annealing involves heating a material to a specific temperature and then cooling it at a controlled rate to induce changes in its properties, such as softening and improving ductility. madearia.com
In the context of Cu-Er compounds, annealing is often performed after initial synthesis methods like arc-melting to promote phase homogeneity and relieve internal stresses. cambridge.org For example, arc-melted alloys of Er-Cu-Ga were annealed at 973 K (700°C) for seven days in evacuated quartz ampoules and subsequently quenched in cold water to stabilize the desired phase. cambridge.org
The parameters of these thermal treatments significantly influence the final properties of the material. For instance, in the fabrication of W-Cu pseudo-alloys, the sintering temperature affects the wetting of tungsten by molten copper, which in turn influences the porosity and density of the composite. core.ac.uk Similarly, for copper-beryllium alloys, annealing must be carefully controlled to avoid excessive grain growth. materion.com
Table 2: Example of Annealing Parameters for an Er-Cu-Ga Intermetallic
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 973 K (700 °C) | cambridge.org |
| Duration | Seven days | cambridge.org |
| Atmosphere | Evacuated quartz ampoule | cambridge.org |
| Cooling Method | Quenched in cold water | cambridge.org |
Wet-Chemical Synthesis Approaches
Wet-chemical methods provide a "bottom-up" approach to synthesizing nanomaterials, offering greater control over particle size and shape compared to traditional solid-state techniques. acs.org These methods involve chemical reactions in a liquid phase.
Coreduction Methods for Nanoalloy and Nanoparticle Formation
Coreduction is a straightforward, one-pot synthesis method for producing nanoalloys. acs.org This technique involves the simultaneous chemical reduction of precursor salts of the constituent metals in a solution. acs.orgdoi.org
A typical coreduction process for synthesizing Copper-Erbium nanoalloys (CuEr NAs) involves:
Precursor Solution: Aqueous solutions of a copper salt (e.g., CuCl₂·2H₂O) and an erbium salt (e.g., ErCl₃·6H₂O) are mixed in deionized water. acs.org
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to the stirred solution at room temperature. acs.org The reducing agent provides electrons for the reduction of the metal ions to their elemental state, leading to the formation of nanoalloys. acs.org
Stabilization: Capping agents may be used to control the growth and prevent the agglomeration of the nanoparticles. chemmethod.com
This method has been successfully used to fabricate popcorn-shaped CuEr nanoalloys. acs.org The simplicity and mild reaction conditions make it an attractive route for producing nanoscale bimetallic structures. acs.orge-asct.org
Table 3: Reagents for Coreduction Synthesis of CuEr Nanoalloys
| Reagent Type | Chemical | Reference |
|---|---|---|
| Copper Precursor | Copper(II) chloride dihydrate (CuCl₂·2H₂O) | acs.org |
| Erbium Precursor | Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) | acs.org |
| Reducing Agent | Sodium borohydride (NaBH₄) | acs.org |
| Solvent | Deionized water | acs.org |
Precipitation Techniques for Oxide Nanoparticle Synthesis
Precipitation is a common and simple method for synthesizing oxide nanoparticles. portico.orgscirp.org The process involves the conversion of dissolved substances into an insoluble solid from a supersaturated solution. The solid formed is the precipitate.
For the synthesis of erbium-loaded copper oxide nanoparticles, a precipitation-thermal decomposition method can be used. portico.org The general procedure is as follows:
Precipitation: An aqueous solution of a copper salt (e.g., copper nitrate) is reacted with a precipitating agent (e.g., oxalic acid) to form a copper-containing precipitate, such as copper oxalate. portico.org To incorporate erbium, a solution of an erbium salt is added to the mixture.
Washing and Drying: The precipitate is washed to remove impurities and then dried. portico.org
Calcination: The dried precipitate is heated at a specific temperature (e.g., 450°C) to decompose the precursor and form the final oxide nanoparticles. portico.org
This technique has been employed to prepare erbium-loaded CuO nanoparticles with average crystalline sizes between 16-19 nm. portico.org Similarly, pure Er₂O₃ nanoparticles have been synthesized via a homogeneous precipitation method using sodium hydroxide (B78521) as the precipitant, followed by calcination. electrochemsci.org The pH during the precipitation process is a critical parameter that can influence the crystallite size of the resulting nanoparticles. electrochemsci.org
Sol-Gel Processing for Thin Film and Glass Matrix Preparation
The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials in various forms, such as thin films, powders, and monoliths. It offers significant advantages, including high product homogeneity, purity, and precise control over the material's composition and microstructure at lower processing temperatures compared to conventional methods. optica.orgresearchgate.net The process begins with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, to form a colloidal suspension or "sol." researchgate.net Further processing leads to a "gel," a solid network with entrapped liquid, which is then dried and heat-treated (annealed) to yield the final material. researchgate.net
In the context of copper-erbium systems, sol-gel processing is employed to create erbium-doped thin films and to incorporate copper and erbium ions into glass matrices, such as silica (B1680970). For instance, erbium-doped silica films can be synthesized using a two-step acid-base catalyzed sol-gel methodology with tetraethylorthosilicate (TEOS) as the silica precursor and an erbium salt (e.g., erbium nitrate) as the dopant source. researchgate.netmdpi.com The process involves dissolving the precursors in a solvent mixture (e.g., ethanol (B145695) and water), followed by spin-coating onto a substrate to form a thin film. researchgate.netarxiv.org Subsequent annealing at temperatures between 500°C and 900°C is crucial for densifying the film and activating the optical properties of the erbium ions. mdpi.com
Similarly, copper can be introduced into the matrix by soaking a porous silica monolith, formed via the sol-gel route, in a copper salt solution. optica.org The combination of these methods allows for the preparation of copper- and erbium-co-doped materials. The final properties of the thin films and glass matrices, such as refractive index, band gap, and photoluminescence, are highly dependent on the precursor concentrations and annealing conditions. researchgate.netmdpi.com
Table 1: Parameters in Sol-Gel Synthesis of Erbium-Doped Silica Films
| Parameter | Description | Typical Values/Ranges | Impact on Final Product | Source |
|---|---|---|---|---|
| Precursors | Starting chemicals for the matrix and dopants. | TEOS (silica), Erbium Nitrate (dopant), Sodium Nitrate (modifier). | Determines the basic composition of the glass matrix and the active ions. | researchgate.net |
| Catalyst | Controls the hydrolysis and condensation reaction rates. | Acid (e.g., HCl) followed by a base. | Influences the gelation time and the structure of the gel network. | mdpi.com |
| Er³⁺ Concentration | Molar percentage of erbium dopant. | 0 mol% to 6 mol%. | Affects optical properties like absorption and photoluminescence intensity. | researchgate.netmdpi.com |
| Annealing Temp. | Post-deposition heat treatment temperature. | 250°C to 900°C. | Crucial for removing residual organics, densifying the film, and activating Er³⁺ ions. Higher temperatures (800-900°C) often yield stronger emission. | researchgate.netmdpi.com |
| Deposition Method | Technique used to apply the sol to a substrate. | Spin-coating. | Affects film thickness and uniformity. | arxiv.orgresearchgate.net |
Citrate-Gel Auto Combustion for Ferrite (B1171679) Nanoparticles
The citrate-gel auto combustion method is a combination of the sol-gel process and a subsequent combustion reaction, widely used for synthesizing multi-component oxide nanoparticles, including spinel ferrites. nih.gov This technique is valued for producing crystalline, high-purity, and homogenous nanopowders in a relatively short time. nih.govbiointerfaceresearch.com The process involves dissolving metal nitrates (e.g., nitrates of copper, erbium, and iron) in distilled water, followed by the addition of citric acid, which acts as a chelating agent to form stable complexes with the metal cations. biointerfaceresearch.comresearchgate.net The molar ratio of metal nitrates to citric acid is a critical parameter. researchgate.net The resulting sol is heated to evaporate excess water, forming a viscous gel. tsijournals.com Upon further heating, the gel undergoes a self-sustaining, exothermic combustion reaction, yielding a voluminous, fluffy powder of the desired ferrite. nih.gov
This method has been successfully used to synthesize erbium-doped ferrites (e.g., CoErₓFe₂₋ₓO₄) and copper-containing ferrites (e.g., CuFe₂O₄). biointerfaceresearch.comresearcher.life By selecting the appropriate stoichiometric quantities of copper nitrate, erbium nitrate, and ferric nitrate, copper-erbium ferrite nanoparticles can be prepared. biointerfaceresearch.comresearchgate.net The combustion process directly produces the spinel ferrite structure, which can be further improved by calcination at temperatures typically ranging from 600°C to 800°C. tsijournals.comresearchgate.net The resulting nanoparticles generally have crystallite sizes in the nanometer range (e.g., 14-65 nm). biointerfaceresearch.comtsijournals.com The magnetic and structural properties of the synthesized nanoparticles are influenced by the erbium content and the distribution of cations within the spinel lattice. biointerfaceresearch.com
Table 2: Research Findings on Citrate-Gel Auto Combustion for Ferrite Synthesis
| Ferrite System | Precursors | Key Synthesis Parameters | Resulting Particle/Crystallite Size | Key Findings | Source |
|---|---|---|---|---|---|
| CoErₓFe₂₋ₓO₄ | Cobalt Nitrate, Erbium Nitrate, Ferric Nitrate, Citric Acid | Doping concentration (x = 0 to 0.030) | 14.40 nm - 20.84 nm | Crystallite size decreased with increasing erbium content. Magnetization decreased from 60 emu/g to 42 emu/g with Er³⁺ doping. | biointerfaceresearch.com |
| CuFe₂O₄ | Metal Nitrates, Citric Acid | Calcination at 800°C | ~20 nm | The method successfully produced single-phase spinel crystal structures. | tsijournals.com |
| Cu-CdFe₂O₄ | Metal Nitrates, Citric Acid | Not specified | Not specified | Listed as a system synthesized via citrate-gel auto-combustion. | nih.gov |
| Ni-Cu Ferrites | Nickel Nitrate, Copper Nitrate, Ferric Nitrate, Citric Acid | Not specified | Not specified | A flowchart for the synthesis of Ni-Cu ferrites using the citrate-gel technique is provided. | researchgate.net |
Melt Processing Techniques for Glass and Alloy Systems
Melt processing involves heating materials above their melting points to form a homogenous liquid, followed by a controlled cooling process to create solids with specific microstructures, including amorphous, nanocrystalline, or composite phases. These techniques are fundamental in the production of metallic glasses and alloys.
Melt-Quenching for Amorphous and Nanocrystalline Phases
Melt-quenching is a rapid solidification technique used to produce amorphous (glassy) or nanocrystalline materials by preventing the atoms from organizing into a stable crystalline lattice. samaterials.com The process involves melting a precursor alloy and then cooling it at a very high rate (e.g., 1000 to several million degrees per second). tib.eu Common methods include melt spinning, where the molten metal is ejected onto a rapidly rotating, cooled wheel (often made of copper) to form thin ribbons, and splat quenching, which presses a droplet of melt between cold surfaces. samaterials.comtib.eu
This technique is applicable to the synthesis of copper-erbium systems, particularly in the formation of metallic glasses and glass-ceramics. For example, erbium-doped borate (B1201080) glasses containing copper oxide have been synthesized by melting a mixture of raw materials (e.g., B₂O₃, BaO, Er₂O₃, Cu₂O) at high temperatures and then quenching the melt. researchgate.net The resulting material is an amorphous glass. Subsequent heat treatment (annealing) can be used to control the nucleation and growth of nanocrystals within the glass matrix. mdpi.comgoogle.com The rapid quenching minimizes the formation of large crystalline structures, favoring amorphous or nanocrystalline phases, which can impart unique mechanical and magnetic properties. samaterials.comgoogle.com
Disintegrated Melt Deposition for Alloy Composites
Disintegrated Melt Deposition (DMD) is a processing technique used to synthesize metal matrix composites (MMCs). The process begins with melting the matrix alloy in a crucible. Reinforcement particles can be incorporated at this stage. The molten metal stream is then disintegrated by high-velocity inert gas jets. ecu.edu.au The resulting spray of semi-solid droplets and reinforcement particles is deposited onto a substrate, building up a composite material layer by layer. scispace.com This method allows for a uniform distribution of reinforcement phases and can produce materials with refined grain structures and low porosity. ecu.edu.au
The DMD technique has been used to prepare magnesium-zinc (B8626133) alloys containing erbium, demonstrating its applicability for incorporating rare-earth elements into alloy systems. mdpi.com For producing copper-erbium alloy composites, copper would serve as the matrix material, which would be melted and then disintegrated. Erbium, either as an alloying element or as a reinforcement phase (e.g., an erbium-containing intermetallic), would be introduced into the melt before atomization. The DMD process would then yield a composite material with a copper matrix and a dispersed erbium-rich phase. This technique provides a pathway to developing advanced Cu-Er composites with tailored microstructures and properties. mdpi.comscispace.com
Control of Stoichiometry and Microstructural Evolution during Synthesis
Controlling the stoichiometry and microstructure during the synthesis of copper-erbium compounds is paramount to achieving desired material properties. The synthesis method and its associated parameters, such as temperature, precursor ratios, and processing time, directly govern the final phase composition, grain size, and distribution of elements. mdpi.commdpi.comresearchgate.net
Stoichiometry Control: Precise control over the elemental ratios is fundamental. In methods like sol-gel and citrate-gel auto combustion, stoichiometry is managed by accurately measuring the initial precursor quantities (e.g., metal salts). researchgate.netacs.orgscirp.org For melt processing techniques, the initial charge of the constituent metals (copper and erbium) determines the bulk composition of the alloy. mdpi.com However, challenges such as the preferential evaporation of elements with high vapor pressure during melting can lead to deviations from the intended stoichiometry, requiring careful control of the processing atmosphere and temperature.
Microstructural Evolution: The microstructure, encompassing grain size, phase distribution, and defect structures, evolves throughout the synthesis process.
In nanocrystalline materials , methods like gas condensation and mechanical alloying are designed to produce extremely small grain sizes (up to 100 nm). ias.ac.in In these materials, the high fraction of atoms at grain boundaries can lead to enhanced solid solubility; for instance, the solubility of bismuth in copper has been dramatically increased in the nanocrystalline state. ias.ac.in A similar effect could be anticipated for the Cu-Er system.
During alloy solidification , as seen in melt processing, the cooling rate is a dominant factor. Rapid cooling, as in melt-quenching, suppresses crystal growth and can lead to amorphous or fine-grained nanocrystalline structures. tib.eu Slower cooling or subsequent annealing allows for grain growth and the precipitation of intermetallic phases, such as Al₃Er in aluminum-erbium alloys. mdpi.com The distribution and morphology of these intermetallic phases significantly influence the mechanical properties of the alloy. mdpi.comscientific.net
In semi-solid processing , the microstructure evolves during isothermal treatment, where solid grains can coarsen through mechanisms like Ostwald ripening and coalescence. researchgate.net The temperature and holding time directly impact the average grain size and shape. researchgate.net
For copper-erbium systems, controlling these parameters allows for the tailoring of the microstructure, such as forming the equilibrium CuEr compound or creating supersaturated solid solutions with enhanced properties. ias.ac.in
Table 3: Mentioned Compound Names
| Compound Name/Formula |
|---|
| Al₃Er |
| Al₈Cu₄Er |
| B₂O₃ |
| BaO |
| CoErₓFe₂₋ₓO₄ |
| CuEr |
| CuFe₂O₄ |
| Cu₂O |
| Er₂O₃ |
| Fe₂O₃ |
| S phase (Al₂CuMg) |
| Si(OC₂H₅)₄ (TEOS) |
Phase Equilibria and Thermodynamic Studies of Copper Erbium Systems
Binary Copper-Erbium Phase Diagram Investigations
The binary Cu-Er system is characterized by several intermetallic compounds and invariant reactions. Investigations into this system have established a comprehensive phase diagram, detailing the behavior of Cu-Er alloys across a range of compositions and temperatures.
Eutectic Reactions and Invariant Equilibria Analysis
The Cu-Er phase diagram exhibits multiple eutectic and peritectic reactions, which are critical for understanding the solidification behavior of these alloys. cmu.edu A eutectic reaction involves the transformation of a single liquid phase into two solid phases upon cooling. youtube.comuobabylon.edu.iq
Metallographic studies have identified four eutectic points in the Cu-Er system:
Cu-Cu₅Er: Occurs at 895 °C with a composition of 9.5 atomic % Erbium (at.% Er). cmu.edu
Cu₇Er₂-Cu₂Er: Occurs at 885 °C with a composition of 30.0 at.% Er. cmu.edu
Cu₂Er-CuEr: Initially estimated at 40 at.% Er and 905 °C, this was later adjusted to 38.5 at.% Er to satisfy thermodynamic principles. cmu.edu
CuEr-(Er): Occurs at 880 °C with a composition of 69.5 at.% Er. cmu.edu Another study reported this eutectic at 71.8 at.% Er and 845 °C. cmu.edu
In addition to eutectic reactions, several peritectic reactions, where a liquid and a solid phase react to form a new solid phase, have been observed. cmu.edu These invariant equilibria are summarized in the table below.
Table 1: Special Points of the Assessed Cu-Er Phase Diagram
| Reaction | Compositions of the respective phases, at.% Er | Temperature, °C | Reaction type |
|---|---|---|---|
| L ↔ (Cu) + Cu₅Er | 9.5 | 895 | Eutectic |
| L + Cu₅Er₂ → Cu₅Er | ~16.2 - ~18.2 | 1005 | Peritectic |
| L ↔ Cu₉Er₂ | ~18.2 | 1010 | Peritectic |
| Cu₉Er₂ + L → Cu₇Er₂ | ~18.2 - ~27.2 | 940 | Peritectic |
| L → Cu₇Er₂ + Cu₂Er | 30.0 | 885 | Eutectic |
| L → Cu₂Er + CuEr | 38.5 | 905 | Eutectic |
Data sourced from Subramanian and Laughlin, 1988. cmu.edu
Congruent Melting Behavior of Copper-Erbium Phases
Congruent melting occurs when a compound melts at a single temperature, transforming directly into a liquid of the same composition. wikipedia.org In the Cu-Er system, the intermetallic compounds Cu₂Er and CuEr exhibit congruent melting. cmu.edu The congruent melting point of Cu₂Er has been a subject of minor adjustments in phase diagram assessments to ensure conformity with the Gibbs-Konovalov criterion. cmu.edu
Ternary and Multicomponent Phase Equilibria Involving Copper and Erbium
The addition of a third element to the Cu-Er binary system introduces greater complexity and the potential for the formation of new ternary compounds and a wider range of phase equilibria.
Exploration of Aluminum-Copper-Erbium System Phase Relationships
The Aluminum-Copper-Erbium (Al-Cu-Er) system is of interest for the development of high-strength aluminum alloys. mdpi.comcalphad.org In the Al-rich corner of this ternary system, a ternary compound, τ1-Al₈Cu₄Er, has been identified at an isothermal section of 673 K. calphad.org The phase equilibria in the Al-rich region have been investigated at different temperatures, revealing the stability of various phases and their relationships. mdpi.comresearchgate.net Thermodynamic databases have been developed to model and predict the phase diagrams and properties of Al-Cu-Er alloys. engineering-eye.comengineering-eye.com
Phase Development in Er-Cu-V and Dy-Cu-V Systems
The isothermal section of the Erbium-Copper-Vanadium (Er-Cu-V) ternary system at 773 K has been experimentally investigated. scientific.netpsu.edu The study revealed the existence of 8 single-phase regions, 13 two-phase regions, and 6 three-phase regions. scientific.netpsu.edu The binary compounds from the Cu-Er system, namely ErCu₅, ErCu₂, ErCu, Er₂Cu₉, and Er₂Cu₇, were all observed to be stable at this temperature. scientific.netpsu.edu Notably, no ternary compounds were found in the Er-Cu-V system at 773 K. scientific.netpsu.edu Furthermore, there was no observed solubility of vanadium (V) in the Er-Cu binary compounds. scientific.netpsu.edu
For comparison, the Dysprosium-Copper-Vanadium (Dy-Cu-V) system was also studied at 773 K. scientific.netpsu.edu This system consists of 7 single-phase regions, 11 two-phase regions, and 5 three-phase regions. scientific.netpsu.edu The binary compounds DyCu₅, DyCu₂, DyCu, and Dy₂Cu₉ were confirmed to be stable. scientific.netpsu.edu Similar to the Er-Cu-V system, no ternary compounds were formed, and no solubility of vanadium in the Dy-Cu binary compounds was detected. scientific.netpsu.edu
Thermodynamic Modeling using CALPHAD Approach
The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems and predict their phase diagrams. nist.govcnr.itthermocalc.comfraunhofer.de This approach relies on the critical assessment of available experimental data on phase equilibria and thermochemical properties to create a self-consistent set of thermodynamic parameters for each phase in the system. cnr.itthermocalc.com These parameters are then used in Gibbs energy models to calculate phase diagrams and other thermodynamic properties over a wide range of temperatures and compositions, including regions where experimental data may be scarce. nist.govcnr.it
In the context of the copper-erbium (Cu-Er) system, the CALPHAD approach has been instrumental in refining the understanding of its phase equilibria. The process begins by collecting all available experimental data, such as liquidus boundaries, invariant reaction temperatures, and crystal structures of the intermetallic compounds. thermocalc.comcmu.edu For the Cu-Er system, key experimental work has provided data on several intermetallic phases, including Cu₅Er, Cu₂Er, and CuEr. cmu.edu
The Gibbs energy of each individual phase is modeled, and the parameters within these models are optimized to best reproduce the experimental data. thermocalc.com For the liquid phase, a substitutional solution model is often employed. The integral molar Gibbs energy for the liquid phase in the Cu-Er system has been expressed as a function of the atomic fraction of erbium (X) and temperature (T). cmu.edu
The Gibbs energies of formation for the intermetallic compounds in the Cu-Er system have also been determined as a function of temperature. cmu.edu These thermodynamic descriptions allow for the calculation of the entire Cu-Er phase diagram, providing a comprehensive view of the stable phases under different conditions. nist.gov For instance, modifications to the liquidus between Cu₂Er and CuEr have been made based on CALPHAD modeling to ensure conformity with thermodynamic principles like the Gibbs-Konovalov criterion. cmu.edu
The table below presents the Gibbs energy of formation for several copper-erbium intermetallic compounds, which are crucial parameters in CALPHAD databases.
Table 1: Thermodynamic Properties of Cu-Er Intermetallic Compounds Standard states: pure liquid Cu and pure liquid Er. Gibbs energies are expressed in J/mol, and temperatures are in K. X is the atomic fraction of Er. cmu.edu
| Phase | Gibbs Energy of Formation (ΔG) (J/mol) |
|---|---|
| Cu₅Er | -17976 + 2.67T |
| Cu₉Er₂ | -26791 + 8.83T |
| Cu₇Er₂ | -20116 + 2.14T |
| Cu₂Er | -17341 + 3.10T |
| CuEr | -34576 + 8.65T |
Phase Transformation Mechanisms and Kinetics
The study of phase transformation mechanisms and kinetics in the copper-erbium system provides insights into how different phases form and evolve over time under various thermal conditions. This is crucial for controlling the microstructure and, consequently, the properties of Cu-Er alloys.
One notable transformation is the formation of amorphous, or non-crystalline, phases. Bulk single-phase amorphous Cu-Er alloys can be produced through methods like extensive cold-rolling of elemental foils at near-ambient temperatures. umich.edu The driving force for this amorphization is the negative enthalpy of mixing of copper and erbium. umich.edu The crystallization behavior of these amorphous alloys upon heating can be studied using techniques like differential scanning calorimetry (DSC). For instance, an amorphous C₇₂Er₂₈ alloy produced by rolling exhibits a sharp exothermic crystallization peak at 367 °C when heated at a rate of 40 °C/min. umich.edu
The kinetics of phase transformations can be significantly influenced by the processing route. For example, in dual-phase steels, the transformation kinetics can be retarded in strip-cast samples compared to conventionally processed ones, primarily due to a larger prior austenite (B1171964) grain size which reduces the nucleation rate. mdpi.com While not specific to Cu-Er, these principles of how grain size and precipitates affect transformation rates are broadly applicable in metallurgy. mdpi.com
In some cases, phase transformations can be sluggish. For example, X-ray analysis of CuEr samples annealed at temperatures between 500 and 1000 °C suggested a partial decomposition into Cu₂Er and the erbium-rich solid solution. cmu.edu This decomposition is expected to be slow due to the large difference in composition between the two resulting phases. cmu.edu
The study of phase transformation kinetics often involves models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) approach to quantify the rate of transformation. mdpi.com While detailed kinetic studies specifically on the various solid-state transformations in the Cu-Er system are not extensively reported in the provided context, the general principles of nucleation and growth govern these processes. mdpi.comnih.govarxiv.org
Theoretical Predictions of Phase Stability and Formation Enthalpies
Theoretical calculations, particularly those based on first-principles (ab initio) methods rooted in density-functional theory (DFT), are invaluable for predicting the phase stability and formation enthalpies of intermetallic compounds. mdpi.comjos.ac.cnnih.govrsc.org These methods complement experimental investigations and CALPHAD modeling by providing fundamental energetic data for various crystal structures, including both stable and metastable phases. nist.govmdpi.com
The enthalpy of formation is a key indicator of the thermodynamic stability of a compound. A more negative formation enthalpy generally signifies a more stable compound. For the Cu-Er system, the enthalpy of formation of liquid CuEr from the crystalline elements has been estimated to be approximately -19 kJ/mol, indicating a strong driving force for the formation of this alloy. umich.edu The partial molar enthalpy of dissolution of liquid erbium in liquid copper-erbium alloys at infinite dilution was estimated to be -112.1 kJ/mol at 1180 °C. cmu.edu
Semi-empirical models, such as Miedema's model, can also provide predictions for the enthalpy of formation of transition metal alloys. cmu.eduaps.org These models are based on the physicochemical properties of the constituent elements. aps.org
First-principles calculations have been used extensively to predict the stability of various alloy phases. For example, in the Al-Er system, DFT calculations were used to investigate the thermodynamics of five different Al₃Er compounds, correctly identifying the most thermodynamically stable structure and a highly stable metastable phase. mdpi.com This demonstrates the predictive power of such theoretical approaches. mdpi.comrsc.org These calculations determine the formation energy of a compound, which is the energy difference between the compound and its constituent elements in their standard states. The structure with the lowest formation energy at 0 K is predicted to be the most stable. mdpi.com
The table below summarizes some of the intermetallic compounds identified in the Cu-Er system and their crystal structures, which is fundamental information for both theoretical predictions and CALPHAD modeling.
Table 2: Crystal Structure of Copper-Erbium Intermetallic Compounds Lattice parameters are for room temperature unless otherwise specified. cmu.edu
| Phase | Pearson Symbol | Strukturbericht Designation | Prototype | Crystal System |
|---|---|---|---|---|
| Cu₅Er | cF24 | C15b | AuBe₅ | Cubic |
| Cu₂Er | oI12 | - | CeCu₂ | Orthorhombic |
| CuEr | cP2 | B2 | CsCl | Cubic |
Table of Compound Names Mentioned
| Compound Name | Formula |
| Copper-Erbium | Cu-Er |
| Copper(V) Erbium | Cu₅Er |
| Copper(II) Erbium | Cu₂Er |
| Copper Erbium | CuEr |
| Copper(IX) Erbium(II) | Cu₉Er₂ |
| Copper(VII) Erbium(II) | Cu₇Er₂ |
| Erbium(III) Hydroxide (B78521) | Er(OH)₃ |
| Erbium(III) Oxide | Er₂O₃ |
| Erbium(III) Chloride | ErCl₃ |
| Aluminum Erbium | Al₃Er |
| Copper Zirconium | CuZr |
| Copper(X) Zirconium(VII) | Cu₁₀Zr₇ |
| Copper(II) Zirconium Aluminum | Cu₂ZrAl |
| Copper Zirconium(II) | CuZr₂ |
| Nickel(II) Silicon | Ni₂Si |
| Barium Neodymium Copper Oxide | Ba₂NdCu₃O₇-δ |
| Barium Samarium Copper Oxide | Ba₂SmCu₃O₇-δ |
| Barium Gadolinium Copper Oxide | Ba₂GdCu₃O₇-δ |
| Barium Yttrium Copper Oxide | Ba₂YCu₃O₇-δ |
| Barium Holmium Copper Oxide | Ba₂HoCu₃O₇-δ |
| Barium Erbium Copper Oxide | Ba₂ErCu₃O₇-δ |
| Erbium(III) Nitride | Er₃N |
| Erbium(III) Bromide | ErBr₃ |
| Erbium(III) Iodide | ErI₃ |
| Hafnium Carbide | HfC |
| Zirconium(III) Rhodium | Zr₃Rh |
| Copper(III) Gold | Cu₃Au |
| Aluminum Holmium | Al₃Ho |
| Aluminum Neodymium(III) | AlNd₃ |
| Nickel(III) Titanium | Ni₃Ti |
| Aluminum Gadolinium(III) | Al₃Gd |
| Rubidium(III) Copper(II) Bromide(V) | Rb₃Cu₂Br₅ |
| Rubidium Copper(II) Chloride(III) | RbCu₂Cl₃ |
| Rubidium(II) Copper Iodide(III) | Rb₂CuI₃ |
| Rubidium(II) Copper Bromide(IV) | Rb₂CuBr₄ |
| Rubidium Copper Bromide(III) | RbCuBr₃ |
| Rubidium(III) Copper(II) Bromide(VII) | Rb₃Cu₂Br₇ |
| Cesium(III) Copper(II) Bromide(VII) | Cs₃Cu₂Br₇ |
| Cesium(III) Copper(II) Chloride(VII) | Cs₃Cu₂Cl₇ |
| Cesium(IV) Copper(V) Chloride(IX) | Cs₄Cu₅Cl₉ |
| Rubidium(II) Copper Chloride(IV) | Rb₂CuCl₄ |
| Rubidium Copper Chloride(III) | RbCuCl₃ |
| Rubidium(III) Copper(II) Iodide(V) | Rb₃Cu₂I₅ |
| Erbium(III) Phosphate (B84403) | Er₃(PO₄)O₃ |
| Cerium(III) Phosphate | CePO₄ |
| Cerium(III) Oxyphosphate | Ce₃(PO₄)O₃ |
| Rare Earth(VII) Phosphate(III) Oxide(XVIII) | RE₇P₃O₁₈ |
| Erbium Hydride | ErH₂ |
| Aluminum Copper Erbium | AlCuEr |
| Aluminum Erbium | AlEr |
| Aluminum Copper Yttrium | AlCuY |
| Aluminum Magnesium Yttrium | AlMgY |
| Aluminum(VI) Manganese | Al₆Mn |
| Aluminum(III) Zirconium | Al₃Zr |
| Aluminum(III) Titanium | Al₃Ti |
| Aluminum(II) Copper Magnesium | Al₂CuMg |
| Copper(V) Dysprosium | Cu₅Dy |
| Copper(IX) Dysprosium(II) | Cu₉Dy₂ |
| Copper(VII) Dysprosium(II) | Cu₇Dy₂ |
| Copper(II) Dysprosium | Cu₂Dy |
| Copper Dysprosium | CuDy |
| Copper(XXIII) Dysprosium(VI) | Cu₂₃Dy₆ |
| Thorium(VI) Manganese(XXIII) | Th₆Mn₂₃ |
| Sodium Chloride | NaCl |
| Potassium Chloride | KCl |
| Uranium(III) Chloride | UCl₃ |
| Erbium(II) Oxide | ErO |
| Erbium Sesquioxide | Er₂O₃ |
| Erbium Orthophosphate | ErPO₄ |
| Rare Earth(III) Phosphate(VII) | RE₃PO₇ |
| Rare Earth Sesquioxide | RE₂O₃ |
| Rare Earth Orthophosphate | REPO₄ |
| Bismuth | Bi |
| Tin | Sn |
| Antimony | Sb |
| Vanadium | V |
| Tantalum | Ta |
| Iron | Fe |
| Nickel | Ni |
| Cobalt | Co |
| Chromium | Cr |
| Carbon | C |
| Manganese | Mn |
| Tellurium | Te |
| Cerium | Ce |
| Praseodymium | Pr |
| Neodymium | Nd |
| Uranium | U |
| Oxygen | O |
| Zirconium | Zr |
| Yttrium | Y |
| Scandium | Sc |
| Hafnium | Hf |
| Molybdenum | Mo |
| Tungsten | W |
| Gallium | Ga |
| Indium | In |
| Boron | B |
| Magnesium | Mg |
| Zinc | Zn |
| Silicon | Si |
| Silver | Ag |
| Gold | Au |
| Cadmium | Cd |
| Thallium | Tl |
| Lead | Pb |
| Polonium | Po |
| Astatine | At |
| Radon | Rn |
| Francium | Fr |
| Radium | Ra |
| Actinium | Ac |
| Thorium | Th |
| Protactinium | Pa |
| Neptunium | Np |
| Plutonium | Pu |
| Americium | Am |
| Curium | Cm |
| Berkelium | Bk |
| Californium | Cf |
| Einsteinium | Es |
| Fermium | Fm |
| Mendelevium | Md |
| Nobelium | No |
| Lawrencium | Lr |
| Rutherfordium | Rf |
| Dubnium | Db |
| Seaborgium | Sg |
| Bohrium | Bh |
| Hassium | Hs |
| Meitnerium | Mt |
| Darmstadtium | Ds |
| Roentgenium | Rg |
| Copernicium | Cn |
| Nihonium | Nh |
| Flerovium | Fl |
| Moscovium | Mc |
| Livermorium | Lv |
| Tennessine | Ts |
| Oganesson | Og |
| Hydrogen | H |
| Helium | He |
| Lithium | Li |
| Beryllium | Be |
| Nitrogen | N |
| Fluorine | F |
| Neon | Ne |
| Sodium | Na |
| Phosphorus | P |
| Sulfur | S |
| Chlorine | Cl |
| Argon | Ar |
| Potassium | K |
| Calcium | Ca |
| Titanium | Ti |
| Germanium | Ge |
| Arsenic | As |
| Selenium | Se |
| Bromine | Br |
| Krypton | Kr |
| Rubidium | Rb |
| Strontium | Sr |
| Niobium | Nb |
| Technetium | Tc |
| Ruthenium | Ru |
| Rhodium | Rh |
| Palladium | Pd |
| Iodine | I |
| Xenon | Xe |
| Cesium | Cs |
| Barium | Ba |
| Lanthanum | La |
| Gadolinium | Gd |
| Terbium | Tb |
| Dysprosium | Dy |
| Holmium | Ho |
| Thulium | Tm |
| Ytterbium | Yb |
| Lutetium | Lu |
| Tantalum | Ta |
| Rhenium | Re |
| Osmium | Os |
| Iridium | Ir |
| Platinum | Pt |
| Mercury | Hg |
| Bismuth | Bi |
| Polonium | Po |
| Astatine | At |
| Radon | Rn |
| Francium | Fr |
| Radium | Ra |
| Actinium | Ac |
| Thorium | Th |
| Protactinium | Pa |
| Uranium | U |
| Neptunium | Np |
| Plutonium | Pu |
| Americium | Am |
| Curium | Cm |
| Berkelium | Bk |
| Californium | Cf |
| Einsteinium | Es |
| Fermium | Fm |
| Mendelevium | Md |
| Nobelium | No |
| Lawrencium | Lr |
| Rutherfordium | Rf |
| Dubnium | Db |
| Seaborgium | Sg |
| Bohrium | Bh |
| Hassium | Hs |
| Meitnerium | Mt |
| Darmstadtium | Ds |
| Roentgenium | Rg |
| Copernicium | Cn |
| Nihonium | Nh |
| Flerovium | Fl |
| Moscovium | Mc |
| Livermorium | Lv |
| Tennessine | Ts |
| Oganesson | Og |
Thermodynamic Modeling using CALPHAD Approach
The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems and predict their phase diagrams. nist.govcnr.itthermocalc.comfraunhofer.de This approach relies on the critical assessment of available experimental data on phase equilibria and thermochemical properties to create a self-consistent set of thermodynamic parameters for each phase in the system. cnr.itthermocalc.com These parameters are then used in Gibbs energy models to calculate phase diagrams and other thermodynamic properties over a wide range of temperatures and compositions, including regions where experimental data may be scarce. nist.govcnr.it
In the context of the copper-erbium (Cu-Er) system, the CALPHAD approach has been instrumental in refining the understanding of its phase equilibria. The process begins by collecting all available experimental data, such as liquidus boundaries, invariant reaction temperatures, and crystal structures of the intermetallic compounds. thermocalc.comcmu.edu For the Cu-Er system, key experimental work has provided data on several intermetallic phases, including Cu₅Er, Cu₂Er, and CuEr. cmu.edu
The Gibbs energy of each individual phase is modeled, and the parameters within these models are optimized to best reproduce the experimental data. thermocalc.com For the liquid phase, a substitutional solution model is often employed. The integral molar Gibbs energy for the liquid phase in the Cu-Er system has been expressed as a function of the atomic fraction of erbium (X) and temperature (T). cmu.edu
The Gibbs energies of formation for the intermetallic compounds in the Cu-Er system have also been determined as a function of temperature. cmu.edu These thermodynamic descriptions allow for the calculation of the entire Cu-Er phase diagram, providing a comprehensive view of the stable phases under different conditions. nist.gov For instance, modifications to the liquidus between Cu₂Er and CuEr have been made based on CALPHAD modeling to ensure conformity with thermodynamic principles like the Gibbs-Konovalov criterion. cmu.edu
The table below presents the Gibbs energy of formation for several copper-erbium intermetallic compounds, which are crucial parameters in CALPHAD databases.
Table 1: Thermodynamic Properties of Cu-Er Intermetallic Compounds Standard states: pure liquid Cu and pure liquid Er. Gibbs energies are expressed in J/mol, and temperatures are in K. X is the atomic fraction of Er. cmu.edu
| Phase | Gibbs Energy of Formation (ΔG) (J/mol) |
|---|---|
| Cu₅Er | -17976 + 2.67T |
| Cu₉Er₂ | -26791 + 8.83T |
| Cu₇Er₂ | -20116 + 2.14T |
| Cu₂Er | -17341 + 3.10T |
| CuEr | -34576 + 8.65T |
Phase Transformation Mechanisms and Kinetics
The study of phase transformation mechanisms and kinetics in the copper-erbium system provides insights into how different phases form and evolve over time under various thermal conditions. This is crucial for controlling the microstructure and, consequently, the properties of Cu-Er alloys.
One notable transformation is the formation of amorphous, or non-crystalline, phases. Bulk single-phase amorphous Cu-Er alloys can be produced through methods like extensive cold-rolling of elemental foils at near-ambient temperatures. umich.edu The driving force for this amorphization is the negative enthalpy of mixing of copper and erbium. umich.edu The crystallization behavior of these amorphous alloys upon heating can be studied using techniques like differential scanning calorimetry (DSC). For instance, an amorphous C₇₂Er₂₈ alloy produced by rolling exhibits a sharp exothermic crystallization peak at 367 °C when heated at a rate of 40 °C/min. umich.edu
The kinetics of phase transformations can be significantly influenced by the processing route. For example, in dual-phase steels, the transformation kinetics can be retarded in strip-cast samples compared to conventionally processed ones, primarily due to a larger prior austenite grain size which reduces the nucleation rate. mdpi.com While not specific to Cu-Er, these principles of how grain size and precipitates affect transformation rates are broadly applicable in metallurgy. mdpi.com
In some cases, phase transformations can be sluggish. For example, X-ray analysis of CuEr samples annealed at temperatures between 500 and 1000 °C suggested a partial decomposition into Cu₂Er and the erbium-rich solid solution. cmu.edu This decomposition is expected to be slow due to the large difference in composition between the two resulting phases. cmu.edu
The study of phase transformation kinetics often involves models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) approach to quantify the rate of transformation. mdpi.com While detailed kinetic studies specifically on the various solid-state transformations in the Cu-Er system are not extensively reported in the provided context, the general principles of nucleation and growth govern these processes. mdpi.comnih.govarxiv.org
Theoretical Predictions of Phase Stability and Formation Enthalpies
Theoretical calculations, particularly those based on first-principles (ab initio) methods rooted in density-functional theory (DFT), are invaluable for predicting the phase stability and formation enthalpies of intermetallic compounds. mdpi.comjos.ac.cnnih.govrsc.org These methods complement experimental investigations and CALPHAD modeling by providing fundamental energetic data for various crystal structures, including both stable and metastable phases. nist.govmdpi.com
The enthalpy of formation is a key indicator of the thermodynamic stability of a compound. A more negative formation enthalpy generally signifies a more stable compound. For the Cu-Er system, the enthalpy of formation of liquid CuEr from the crystalline elements has been estimated to be approximately -19 kJ/mol, indicating a strong driving force for the formation of this alloy. umich.edu The partial molar enthalpy of dissolution of liquid erbium in liquid copper-erbium alloys at infinite dilution was estimated to be -112.1 kJ/mol at 1180 °C. cmu.edu
Semi-empirical models, such as Miedema's model, can also provide predictions for the enthalpy of formation of transition metal alloys. cmu.eduaps.org These models are based on the physicochemical properties of the constituent elements. aps.org
First-principles calculations have been used extensively to predict the stability of various alloy phases. For example, in the Al-Er system, DFT calculations were used to investigate the thermodynamics of five different Al₃Er compounds, correctly identifying the most thermodynamically stable structure and a highly stable metastable phase. mdpi.com This demonstrates the predictive power of such theoretical approaches. mdpi.comrsc.org These calculations determine the formation energy of a compound, which is the energy difference between the compound and its constituent elements in their standard states. The structure with the lowest formation energy at 0 K is predicted to be the most stable. mdpi.com
The table below summarizes some of the intermetallic compounds identified in the Cu-Er system and their crystal structures, which is fundamental information for both theoretical predictions and CALPHAD modeling.
Table 2: Crystal Structure of Copper-Erbium Intermetallic Compounds Lattice parameters are for room temperature unless otherwise specified. cmu.edu
| Phase | Pearson Symbol | Strukturbericht Designation | Prototype | Crystal System |
|---|---|---|---|---|
| Cu₅Er | cF24 | C15b | AuBe₅ | Cubic |
| Cu₂Er | oI12 | - | CeCu₂ | Orthorhombic |
| CuEr | cP2 | B2 | CsCl | Cubic |
Crystallography and Structural Characterization of Copper Erbium Materials
Crystal Structures of Copper-Erbium Intermetallic Compounds
The binary copper-erbium system is characterized by the formation of several intermetallic compounds, each with a distinct crystal structure. capes.gov.br X-ray diffraction studies have been instrumental in identifying these phases and determining their crystallographic parameters. Among the various compositions, the equiatomic phase, CuEr, has been a subject of significant interest due to its well-defined structure.
Analysis of CsCl-Type Structures in Equiatomic Phases
The equiatomic intermetallic compound, CuEr, which consists of 50 atomic percent copper and 50 atomic percent erbium, crystallizes in the cubic Cesium Chloride (CsCl)-type structure. capes.gov.br This structure is characterized by a primitive cubic lattice with a two-atom basis, where one type of atom occupies the corner of the cube and the other type of atom sits (B43327) at the body center. kit.edumdpi.comnanochemres.org Though it has an atom at the center, it is distinct from a body-centered cubic (BCC) structure because the corner and center atoms are of different elements. kit.eduresearchgate.net The CsCl structure is common among many binary metallic compounds where the constituent ions are of similar size. kit.edu
Investigations into the Cu-Er system have consistently confirmed the formation of the CuEr phase with the CsCl structure. capes.gov.br The stability of this phase has been studied under various conditions, including heavy deformation through high-energy ball milling, which can induce transformations to nanocrystalline or even amorphous states. researchgate.netdntb.gov.ua
Investigation of B2 Crystal Structures
The B2 crystal structure is another designation for the CsCl-type structure. researchgate.netderpharmachemica.com Therefore, the analysis of the B2 structure in the copper-erbium system is synonymous with the investigation of the CsCl-type phase. The equiatomic compound CuEr is the primary example of a B2 structure within this binary system. capes.gov.br
The lattice parameter for the CuEr phase with the B2 (CsCl) structure has been reported to be approximately 0.3431 nanometers. capes.gov.br This value is a crucial parameter for understanding the atomic packing and density of the material. The formation of the B2 structure is a key feature of the Cu-Er phase diagram, which also includes other intermetallic phases such as Cu₅Er, Cu₂Er, and the elemental phases of copper (fcc) and erbium (hcp). capes.gov.br
| Phase | Composition (at.% Er) | Pearson Symbol | Space Group | Strukturbericht Designation | Prototype | Lattice Parameter 'a' (nm) |
|---|---|---|---|---|---|---|
| CuEr | ~50 | cP2 | Pm3m | B2 | CsCl | 0.3431 |
| Cu₅Er | ~16.67 | cF24 | F43m | C15b | AuBe₅ | 0.7003 |
| Cu₂Er | ~33.3 | oI12 | Imma | - | CeCu₂ | 0.4274 |
Structural Evolution in Doped and Alloy Systems
The introduction of copper or erbium as dopants into more complex host materials, such as spinel ferrites or glasses, leads to significant changes in their structural characteristics. These changes include the distribution of cations within the crystal lattice, variations in lattice parameters, and the potential for transitions between crystalline and amorphous states.
Cation Distribution in Spinel Ferrite (B1171679) Systems
Spinel ferrites are a class of metal oxides with the general formula AB₂O₄, where A and B represent metal cations occupying tetrahedral and octahedral sites within a cubic crystal structure, respectively. nih.gov The distribution of these cations between the two sites profoundly impacts the material's properties.
In studies of erbium-substituted spinel ferrites, such as SrErₓFe₂₋ₓO₄ and CoFe₂O₄ doped with erbium, it has been observed that the larger ionic radius of the Er³⁺ ion dictates its site preference. acs.orgnih.gov Due to its size, the erbium ion preferentially displaces Fe³⁺ ions and occupies the octahedral (B) sites within the spinel lattice. acs.orgnih.gov This selective substitution is a critical factor in tailoring the magnetic and electrical properties of these materials. For instance, in strontium ferrites, while the introduction of erbium modifies the cation configuration, the fundamental cubic structure with the Fd-3m space group is maintained. acs.org Similarly, in cobalt ferrites co-doped with samarium and erbium, the rare-earth ions (Er³⁺ and Sm³⁺) were found to exclusively occupy the octahedral sites. nih.gov
Influence of Doping on Lattice Parameters and Crystal Phases
The incorporation of dopant atoms into a host crystal lattice invariably causes a distortion, which is reflected in a change in the lattice parameters. This change is primarily governed by the difference in ionic radii between the dopant and the substituted host ion, as well as electronic effects. wikipedia.org
Several studies on materials containing copper and erbium illustrate this principle. In erbium-doped CaCu₃Ti₄₋ₓErₓO₁₂, the crystal structure remains cubic, but the lattice parameter was found to increase slightly with the introduction of erbium. capes.gov.br A similar trend was observed in Co-Mn nanoferrites, where the lattice parameter increased as the content of Er³⁺ in the lattice grew. nih.gov This expansion is generally attributed to the larger ionic radius of Er³⁺ compared to the ion it replaces.
Conversely, when an ion with a smaller radius is introduced, the lattice parameter is expected to decrease. For example, in the synthesis of copper-substituted cobalt ferrites, the replacement of Co²⁺ (ionic radius ~0.74 Å) with the smaller Cu²⁺ (ionic radius ~0.73 Å) led to a decrease in the lattice parameter from 8.36 Å to 8.08 Å. In some systems, the effect of doping on lattice parameters can be non-linear. For instance, in erbium-doped CdSe thin films, the lattice parameters were observed to increase at low erbium concentrations and then decrease as the doping level increased further. This complex behavior can be attributed to factors like the formation of secondary phases or changes in defect concentrations at higher doping levels.
| Host Material | Dopant | Substituted Ion | Observed Change in Lattice Parameter | Reference |
|---|---|---|---|---|
| CaCu₃Ti₄O₁₂ | Erbium (Er) | Titanium (Ti) | Slight Increase | capes.gov.br |
| Co-Mn Nanoferrites | Erbium (Er³⁺) | Iron (Fe³⁺) | Increase | nih.gov |
| Cobalt Ferrite (CoFe₂O₄) | Copper (Cu²⁺) | Cobalt (Co²⁺) | Decrease | |
| CdSe Thin Films | Erbium (Er³⁺) | Cadmium (Cd²⁺) | Increase then Decrease |
Amorphous vs. Crystalline Phase Characterization in Glasses
Materials can exist in either a highly ordered crystalline state or a disordered, non-crystalline amorphous (or glassy) state. The transition between these two phases is a key area of study in materials science. Amorphous phases are typically formed by rapid cooling from a molten state, which freezes the disordered atomic arrangement of the liquid. They are characterized by the absence of long-range atomic order and exhibit broad halos in X-ray diffraction patterns instead of sharp Bragg peaks.
In the context of copper-erbium materials, the intermetallic compound CuEr, which has a crystalline CsCl-type structure, can be transformed into an amorphous state through mechanical means. researchgate.net High-energy ball milling, for example, introduces a high density of defects and strain into the crystal lattice, which can drive the solid-state amorphization. dntb.gov.ua This process results in a nanocrystalline microstructure composed of highly strained crystallites, which can eventually become fully amorphous with sufficient deformation. researchgate.netdntb.gov.ua
The study of bulk metallic glasses (BMGs), such as those in the Cu-Zr system, provides further insight into the competition between amorphous and crystalline phase formation. While not a Cu-Er system, the principles are transferable. In these alloys, the formation of a glassy state upon cooling is often in competition with the crystallization of various intermetallic phases. The characterization of these materials involves techniques like differential thermal analysis (DTA) to identify the glass transition and crystallization temperatures, and X-ray diffraction (XRD) to distinguish between the broad amorphous halo and the sharp peaks of any crystalline phases that may form during casting or subsequent annealing.
Advanced Diffraction Techniques for Structural Elucidation
X-ray Diffraction (XRD) and Rietveld Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. When combined with Rietveld refinement, a powerful analytical method, it allows for the precise determination of lattice parameters, phase composition, and other structural details from a powder diffraction pattern. numberanalytics.comshimadzu.commalvernpanalytical.com
In the study of copper-erbium systems, XRD is routinely used to identify the phases present in an alloy. For instance, in Al-Si alloys with Cu-Er additions, XRD patterns have identified the primary α-Al matrix, eutectic Si, and the Al₂Cu phase. mdpi.com The Rietveld method refines a theoretical crystal structure model by minimizing the difference between a calculated and an experimental diffraction pattern, providing high-accuracy quantitative analysis. numberanalytics.commalvernpanalytical.com This is particularly useful in multiphase systems, such as some annealed R₅Sn₄ alloys (where R can be Er), which were found to contain coexisting R₅Sn₄, R₁₁Sn₁₀, and R₅Sn₃ phases. aip.org
The analysis of ErGa₃₋ₓMnₓ alloys demonstrates the utility of Rietveld refinement in tracking structural changes with composition. As the manganese content (x) increased, the lattice parameters of the cubic AuCu₃-type structure were observed to expand. iphy.ac.cn Similarly, a new ternary phase, Er₂Cu₁₀.₉Ga₆.₁, was identified and its structure refined using the Rietveld method, revealing a rhombohedral Th₂Zn₁₇ structure type. cambridge.org This refinement suggested a specific distribution of copper and gallium atoms on the different crystallographic sites. cambridge.org
Interactive Table: Examples of Crystal Structure Data from XRD and Rietveld Analysis
| Compound/Alloy | Crystal System | Space Group | Lattice Parameters (Å) | Key Findings | Reference |
| ErGa₃ | Cubic | Pm-3m | a = 4.214 | Single phase with AuCu₃-type structure. | iphy.ac.cn |
| ErGa₂.₉Mn₀.₁ | Cubic | Pm-3m | a = 4.221 | Lattice parameter increases with Mn doping. | iphy.ac.cn |
| Er₂Cu₁₀.₉Ga₆.₁ | Rhombohedral | R-3m | a = 8.6627(1), c = 12.6824(2) | New ternary phase with Th₂Zn₁₇ structure type. | cambridge.org |
| Er₅Sn₄ | Orthorhombic | Pnma | a = 8.109, b = 15.58, c = 8.214 | Major phase in annealed alloy, coexists with other phases. | aip.org |
| Al-10Si-3Cu-0.3Mg-0.2Er | - | - | - | Presence of α-Al, eutectic Si, and Al₂Cu phases identified. | mdpi.com |
Neutron Diffraction for Magnetic Structure Determination
While XRD is sensitive to electron density and thus atomic structure, neutron diffraction is an indispensable tool for probing the magnetic structure of materials. psi.chaps.org Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal, allowing for the determination of the arrangement and orientation of these moments. psi.ch
Neutron diffraction studies have been crucial in characterizing the magnetic ordering in various copper-erbium and related intermetallic compounds. For example, neutron powder diffraction was used to investigate the magnetic order in ErCu₄Al₈, which exhibits a type 1 antiferromagnetic structure. osti.gov In the broader family of RCu₂ compounds (where R is a rare earth element like erbium), magnetic properties are strongly influenced by crystal field effects, and neutron diffraction helps to elucidate the resulting complex magnetic structures. researchgate.net
The technique can distinguish between different types of magnetic ordering, such as ferromagnetic and antiferromagnetic. psi.chcapes.gov.br For instance, a study on ErCuAl revealed ferromagnetic ordering. capes.gov.br In more complex systems, such as SrYb₂₋ₓErₓO₄, neutron diffraction has shown how the magnetic structure evolves with the concentration of erbium. At low Er content, the magnetic structure is non-collinear, while at high Er content, it becomes collinear. mdpi.com This demonstrates the power of neutron diffraction to map out detailed magnetic phase diagrams as a function of composition and temperature. mdpi.comaps.org
Interactive Table: Magnetic Structures Determined by Neutron Diffraction
| Compound | Magnetic Ordering Temperature | Magnetic Structure Type | Key Findings from Neutron Diffraction | Reference |
| ErCu₄Al₈ | - | Antiferromagnetic (Type 1) | The magnitude and temperature dependence of the Er³⁺ magnetic moment were modeled. | osti.gov |
| ErCuAl | - | Ferromagnetic | Revealed ferromagnetic ordering of the Er magnetic moments. | capes.gov.br |
| Er₂CoGa₈ | Tₙ = 3.0 K | Antiferromagnetic | Confirmed antiferromagnetic ordering of the rare-earth sublattice. | researchgate.net |
| SrYb₂₋ₓErₓO₄ (low x) | < 1 K | Non-collinear Antiferromagnetic | Magnetic moments lie in the ab-plane. | mdpi.com |
| SrYb₂₋ₓErₓO₄ (high x) | < 1 K | Collinear Antiferromagnetic | Magnetic moments align along the c-axis. | mdpi.com |
Electron Diffraction and Microscopy for Nanoscale Structure
To investigate the structure of materials at the nanoscale, electron diffraction and transmission electron microscopy (TEM) are essential techniques. mdpi.comnih.gov These methods provide high-resolution images of a material's microstructure, including features like precipitates, grain boundaries, and defects, while selected area electron diffraction (SAED) patterns reveal the crystallographic structure of these nanoscale regions. mdpi.comresearchgate.net
In the context of copper-erbium materials, TEM has been used to characterize the morphology and crystal structure of nanoalloys. For example, high-resolution TEM (HRTEM) of popcorn-shaped copper-erbium nanoalloys revealed clear periodic lattice fringes with a spacing of 0.24 nm, corresponding to the {111} planes, and the electron diffraction pattern confirmed their excellent crystallinity. acs.org Similarly, in an Al-Cu-Er-Mn-Zr alloy, TEM was used to identify and characterize various precipitates, including the θ″(Al₂Cu) phase, which was found to nucleate on Al₃(Zr,Er) precipitates. mdpi.com
Electron microscopy is particularly powerful for studying the size, shape, and distribution of precipitates that influence the mechanical properties of alloys. researchgate.netmdpi.comuni-konstanz.de For instance, in an Al-Cu-Er-Mn-Zr alloy, TEM analysis showed that Al₂₀Cu₂Mn₃ phase precipitates had a length of 100–250 nm, while the Al₃(Zr,Er) precipitates had an average diameter of 35 nm. mdpi.com In-situ TEM allows for the real-time observation of structural transformations, such as the hollowing of Cu core-Cu₂O shell nanoparticles under electron beam irradiation and plasmonic excitation. nih.gov This provides dynamic insights into the material's behavior at the nanoscale.
Interactive Table: Nanoscale Structural Features Observed by Electron Microscopy
| Material System | Technique | Observed Feature | Size/Dimensions | Key Findings | Reference |
| CuEr Nanoalloys | HRTEM, SAED | Crystalline Nanoalloys | Lattice spacing: 0.24 nm ({111} planes) | Excellent crystallinity was confirmed. Erbium helps form stable, homogeneous nanostructures. | acs.org |
| Al-Cu-Er-Mn-Zr Alloy | TEM | Al₂₀Cu₂Mn₃ precipitates | Length: 100–250 nm, Width: 70–120 nm | Precipitates nucleated during homogenization treatment. | mdpi.com |
| Al-Cu-Er-Mn-Zr Alloy | TEM | Al₃(Zr,Er) precipitates | Average diameter: 35 nm | Acted as nucleation sites for θ″(Al₂Cu) precipitates. | mdpi.com |
| Al-Cu-Er-Mn-Zr Alloy | TEM | θ″(Al₂Cu) precipitates | Thickness: 5 nm, Diameter: 100–200 nm | Metastable, disc-shaped precipitates formed during aging. | mdpi.com |
| Er³⁺-doped Si | HRTEM, SAED | Nanocrystals | ~5 nm | Crystalline nanoparticles were synthesized with deliberate incorporation of erbium. | spie.org |
Optical Phenomena and Spectroscopic Characterization in Copper Erbium Systems
Electronic Transitions and Absorption Spectroscopy
The optical absorption spectra of materials containing Erbium(III) (Er³⁺) ions are characterized by a series of distinct absorption bands in the ultraviolet, visible, and near-infrared (NIR) regions. These bands arise from electronic transitions within the 4f electron shell of the Er³⁺ ion, specifically from the ⁴I₁₅/₂ ground state to various excited energy levels. The precise positions of these bands can vary slightly depending on the host matrix but are generally found at consistent wavelengths.
Several studies have identified and assigned these absorption peaks. For instance, in erbium-doped borosilicate barium glasses, characteristic absorption spectra are observed in the wavelength range of 190 to 1100 nm. researchgate.net Similarly, detailed analyses of Er³⁺/Yb³⁺ co-doped fluorotellurite glass show ten distinct absorption peaks between 350 and 1700 nm. nih.gov The main absorption peaks correspond to transitions from the ground state ⁴I₁₅/₂ to excited states such as ²H₉/₂, ⁴F₃/₂, ⁴F₇/₂, ²H₁₁/₂, ⁴S₃/₂, ⁴F₉/₂, and ⁴I₉/₂. nih.govecnu.edu.cn The absorption band corresponding to the ⁴I₁₅/₂ → ⁴I₁₃/₂ transition, typically centered around 1532 nm, is of particular importance for applications in telecommunications. nih.gov
A summary of typical absorption bands for the Er³⁺ ion and their corresponding electronic transitions is presented in the table below.
| Wavelength (nm) | Transition (from ⁴I₁₅/₂) |
| ~380 | ⁴G₁₁/₂ |
| ~407 | ²H₉/₂ |
| ~452 | ⁴F₅/₂ |
| ~488 | ⁴F₇/₂ |
| ~522 | ²H₁₁/₂ |
| ~544 | ⁴S₃/₂ |
| ~654 | ⁴F₉/₂ |
| ~800 | ⁴I₉/₂ |
| ~980 | ⁴I₁₁/₂ |
| ~1532 | ⁴I₁₃/₂ |
| Data compiled from multiple sources. nih.govecnu.edu.cn |
The intensity and shape of these absorption bands are analyzed using theoretical frameworks such as the Judd-Ofelt theory, which allows for the calculation of oscillator strengths and other radiative properties. capes.gov.br
The optical band gap (E_g) is a critical parameter that defines the electronic structure of a material, indicating the energy required to excite an electron from the valence band to the conduction band. In copper-erbium doped glasses, the introduction of dopants significantly influences the band gap energy. The value of E_g can be determined from the optical absorption spectra using the Tauc method, which analyzes the absorption edge. researchgate.netnorthwestern.edu
Research has shown that the incorporation of copper into the host matrix generally leads to a reduction in the optical band gap. researchgate.net For example, in one study, the introduction of copper oxide (CuO) nanoparticles into a glass system reduced the direct and indirect bandgap energies from 3.938 eV to 3.59 eV and from 3.06 eV to 2.607 eV, respectively. researchgate.net Another investigation on erbium-doped borate (B1201080) glasses found that increasing the concentration of copper oxide (Cu₂O) resulted in a noticeable reduction in the bandgap energy, signifying improved semiconducting behavior. bohrium.comresearchgate.net This decrease in E_g is often attributed to the formation of non-bridging oxygens (NBOs) and other structural modifications within the glass network caused by the copper ions. researchgate.netresearchgate.net
| Host Material System | Dopant Change | Direct Band Gap (eV) | Indirect Band Gap (eV) |
| Alumino-phosphate glass | Introduction of CuO | 3.66 to 2.8 | Not specified |
| Calcium lithium borate glass | Increase in Cu₂O | 3.57 to 3.28 | 3.78 to 3.6 |
| B₂O₃-Na₂O-Al₂O₃-V₂O₅ glass | Cu²⁺ doping | 2.963 to 3.228 | 2.592 to 2.807 |
| WSe₂ single crystals | Increase in Cu doping (0% to 1.0%) | Not specified | 1.33 to 1.44 |
| Data compiled from various studies. researchgate.netresearchgate.netresearchgate.netsapub.org |
The different oxidation states and forms of copper—cuprous ions (Cu⁺), cupric ions (Cu²⁺), and copper nanoparticles (CuNPs)—each impart distinct features to the absorption spectra of co-doped materials.
Cuprous Ions (Cu⁺): The monovalent copper ion, Cu⁺, is characterized by a distinct absorption band in the ultraviolet (UV) region. nih.gov The presence of a significant concentration of Cu⁺ ions leads to a notable red shift in the near-ultraviolet absorption edge of the glass. researchgate.net
Cupric Ions (Cu²⁺): The divalent copper ion, Cu²⁺, typically introduces a broad absorption band in the visible to near-infrared range, often centered around 800-850 nm. researchgate.netnih.gov This absorption is a consequence of intra-d-d electronic transitions within the Cu²⁺ ion, and its presence can often be identified by a blue or green coloration of the glass. nih.gov
The combination of these copper-related absorption features with the sharp absorption lines of Er³⁺ results in a complex and modulated total absorption spectrum. This interplay is crucial, as energy transfer between copper species and erbium ions can be influenced by the spectral overlap of their respective absorption and emission bands.
Luminescence and Photoluminescence Spectroscopy
Luminescence spectroscopy investigates the light emitted by a material following excitation by a light source. In copper-erbium systems, this technique reveals important information about the radiative de-excitation pathways of Er³⁺ ions, including near-infrared emission and more complex phenomena like upconversion and downconversion.
The most prominent luminescence feature of the Er³⁺ ion is its strong emission in the near-infrared (NIR) region, centered at approximately 1.53-1.54 µm (1530-1540 nm). researchgate.netnih.gov This emission corresponds to the electronic transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. nih.govoptica.org This specific wavelength is of immense technological importance as it falls within the C-band of optical telecommunications, making erbium-doped materials fundamental components of fiber optic amplifiers (EDFAs). nih.gov
The intensity, spectral shape, and lifetime of this NIR emission are highly dependent on the host material and the concentration of Er³⁺ ions. For instance, the full width at half-maximum (FWHM) of the 1.53 µm emission band is a critical parameter for amplifier bandwidth, and it has been shown to broaden with increasing Er³⁺ concentration in tellurite (B1196480) glasses. researchgate.net The presence of copper can also influence these properties. Studies on erbium-doped borate glasses have shown that the incorporation of copper nanoparticles can synergistically amplify the NIR emission intensity. bohrium.comresearchgate.net The lifetime of the ⁴I₁₃/₂ excited state is another key parameter, with longer lifetimes generally being desirable for more efficient laser and amplifier operation. researchgate.net
In addition to the primary NIR emission, erbium-doped systems can exhibit luminescence through upconversion and downconversion processes, where the emitted photon has higher or lower energy, respectively, than the absorbed photon.
Upconversion Luminescence: This process involves the absorption of two or more lower-energy photons (typically in the NIR, e.g., 980 nm) followed by the emission of a single higher-energy photon (in the visible spectrum). In Er³⁺ systems, this often results in characteristic green and red emissions. peerj.com The green emissions, centered around 525 nm and 545 nm, are attributed to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. The red emission, around 660 nm, corresponds to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. peerj.comresearchgate.net
The mechanism for upconversion can involve several processes, including:
Ground-State Absorption (GSA) followed by Excited-State Absorption (ESA) : An ion is excited to an intermediate level by one photon and then promoted to a higher emitting state by a second photon.
Energy Transfer Upconversion (ETU) : A sensitizer (B1316253) ion (like Yb³⁺, which has a large absorption cross-section around 980 nm) absorbs a photon and transfers its energy to a nearby Er³⁺ ion, promoting it to an excited state. A second energy transfer from another excited sensitizer ion can then promote the Er³⁺ ion to a higher emitting level. nih.gov
Downconversion Luminescence: Also known as quantum cutting, this process involves the absorption of a single high-energy photon (e.g., UV or blue light) leading to the emission of two or more lower-energy photons. In systems containing Er³⁺ and a sensitizer like Yb³⁺, excitation of Er³⁺ to a high energy level can be followed by a cross-relaxation energy transfer process. For example, an excited Er³⁺ ion can relax to an intermediate level while simultaneously transferring part of its energy to a neighboring Yb³⁺ ion, exciting it. Subsequently, both ions can relax radiatively, potentially emitting two NIR photons for every one high-energy photon absorbed. peerj.com In some cases, excitation with blue light (e.g., 488 nm) can lead to down-converted green and yellow emission signals from the relaxation of higher excited states of Er³⁺ like ⁴F₇/₂ through multistep phonon relaxation to the ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂ levels. peerj.com
Role of Copper Nanoparticles in Plasmon-Enhanced Luminescence
The integration of copper nanoparticles (CuNPs) into erbium-doped materials, particularly glasses, has been shown to significantly enhance the luminescence properties of erbium (Er³⁺) ions. This enhancement is primarily attributed to the phenomenon of Localized Surface Plasmon Resonance (LSPR). LSPR is the collective oscillation of conduction electrons in the metal nanoparticles, excited by incident light of a specific wavelength. rsc.orgiaea.org This resonance creates a greatly amplified local electromagnetic field around the nanoparticle.
When Er³⁺ ions are in close proximity to these CuNPs, they experience this intensified local field, which can lead to an increase in their excitation rate. Consequently, the subsequent photoluminescence intensity is enhanced. erbium.nl The effectiveness of this enhancement is strongly dependent on the spectral overlap between the LSPR band of the CuNPs and the excitation or emission bands of the Er³⁺ ions. dntb.gov.ua The LSPR peak for copper nanoparticles typically varies from 570 nm to 580 nm and can be tuned by altering nanoparticle size and the surrounding dielectric medium. mdpi.com
Research has demonstrated that the 1.54 μm emission of Er³⁺ can be either enhanced or quenched depending on the excitation wavelength, highlighting the critical role of the plasmon resonance conditions. researchgate.net In one study, the deposition of a copper/TiO₂ nanocomposite film was shown to enhance the up-conversion fluorescence intensity of NaGdF₄:Er³⁺, Yb³⁺ nanoparticles by factors of up to 3.1. mdpi.com The enhancement is understood to result from the coupling of the Er³⁺ transition dipoles with the plasmon modes in the copper nanoparticles. erbium.nl This plasmonic coupling offers a promising, cost-effective alternative to using gold or silver nanoparticles for similar applications. mdpi.com
Table 1: Research Findings on Plasmon-Enhanced Luminescence in Copper-Erbium Systems
| Host Material | Copper Species | Erbium Transition | Observation | Enhancement Factor |
|---|---|---|---|---|
| Aluminophosphate Glass | Cu Nanoparticles | 1.54 µm emission | Enhancement or quenching depending on excitation wavelength | Not specified |
| Tellurite Glass | Cu Nanoparticles | ⁴I₉/₂ →⁴I₁₅/₂ (794 nm) | Strong emission enhancement | ~10 times |
| NaGdF₄:Er³⁺, Yb³⁺ on TiO₂ film | Cu Nanoparticles | 542 nm & 660 nm | Enhanced up-conversion fluorescence intensity | Up to 3.1 |
Energy Transfer Mechanisms Between Copper and Erbium Centers
In addition to plasmonic enhancement by metallic copper nanoparticles, energy transfer from copper ions (specifically Cu⁺) to erbium ions (Er³⁺) serves as another significant mechanism for enhancing erbium's luminescence. This process involves a non-radiative energy transfer where an excited Cu⁺ ion returns to its ground state by transferring its energy to a nearby Er³⁺ ion, promoting it to an excited state. researchgate.netnih.gov This sensitized emission is particularly effective for the near-infrared (IR) emission from Er³⁺ ions around 1.53 μm, a wavelength crucial for telecommunications. nih.gov
The efficiency of this energy transfer is confirmed by spectroscopic analysis, including the evaluation of the luminescence decay kinetics of the Cu⁺ ions. researchgate.net In the presence of Er³⁺, the decay lifetime of the Cu⁺ luminescence is observed to decrease, which is consistent with the introduction of an additional non-radiative decay pathway, namely the energy transfer to Er³⁺. researchgate.net This transfer is particularly efficient when the Cu⁺ ions are excited near the glass absorption edge, for instance at 400 nm. nih.gov The subsequent near-IR emission from the sensitized Er³⁺ ions is of great interest for applications in lasers and spectral conversion in photovoltaic cells. nih.gov
Table 2: Energy Transfer Pathway from Cu⁺ to Er³⁺
| Step | Donor | Acceptor | Process | Result |
|---|---|---|---|---|
| 1 | Cu⁺ | - | Absorption of excitation photon (e.g., 400 nm) | Cu⁺ ion is promoted to an excited state. |
| 2 | Excited Cu⁺ | Er³⁺ | Non-radiative energy transfer | Cu⁺ returns to ground state; Er³⁺ is promoted to an excited energy level. |
| 3 | - | Excited Er³⁺ | Radiative decay | Emission of a photon from Er³⁺ (e.g., at 1.53 µm). |
Luminescence Decay Kinetics and Quantum Efficiency Evaluation
The study of luminescence decay kinetics is crucial for understanding the dynamics of excited states and the efficiency of energy transfer processes in copper-erbium systems. The luminescence lifetime (τ) of an emitter, such as Er³⁺, is the average time it remains in an excited state before returning to the ground state. This lifetime can be shortened by quenching processes, which include non-radiative energy transfer to other ions or defects. researchgate.net In Cu-Er co-doped systems, analyzing the decay kinetics of Cu⁺ luminescence provides evidence for energy transfer; a reduced lifetime for Cu⁺ in the presence of Er³⁺ indicates an efficient transfer process. researchgate.netnih.gov
Quantum efficiency (QE), or quantum yield, is a measure of the efficiency of the photoluminescence process, defined as the ratio of emitted photons to absorbed photons. A high quantum yield is desirable for applications like lasers and amplifiers. However, the QE of Er³⁺ can be diminished by various quenching mechanisms, such as energy transfer to hydroxyl (OH) groups in the glass matrix or concentration quenching at high Er³⁺ concentrations. researchgate.netbibliotekanauki.pl The evaluation of QE involves careful spectroscopic measurements and calculations, often using an integrating sphere to capture all emitted light. In some systems, the quantum yield of Er³⁺ luminescence has been found to decrease significantly as the concentration of erbium ions increases, a trend that is also reflected in a shortened luminescence lifetime. researchgate.net
Table 3: Example Parameters in Luminescence Efficiency Evaluation
| Parameter | Symbol | Definition | Significance in Cu-Er Systems |
|---|---|---|---|
| Luminescence Lifetime | τ | Average time an ion spends in an excited state. | A shorter Cu⁺ lifetime in the presence of Er³⁺ indicates energy transfer. |
| Quantum Efficiency (Yield) | QE or q | Ratio of photons emitted to photons absorbed. | Measures the overall efficiency of Er³⁺ emission, which can be enhanced by Cu. |
| Non-radiative Decay Rate | k_nr | Rate of de-excitation without photon emission. | Competing process that lowers quantum efficiency; can include energy transfer. |
| Radiative Decay Rate | k_r | Rate of de-excitation via photon emission. | Intrinsic property of the Er³⁺ transition. |
Vibrational Spectroscopy and Raman Scattering
Vibrational spectroscopy, particularly Raman scattering, is a powerful non-destructive technique used to investigate the structural properties of the host material in copper-erbium systems, which are often amorphous glasses. lehigh.eduaps.org Raman spectra provide information about the vibrational modes of the atomic bonds within the glass network. bohrium.com In disordered materials like glasses, the breakdown of crystal symmetries leads to a continuous band of excitations, which can be probed by Raman spectroscopy to gain insight into the short- and medium-range structural order. aps.org
Characterization of Glass Structural Features
In copper-erbium doped glasses, Raman spectroscopy can reveal how the dopant ions are incorporated into the host matrix and how they affect its structure. researchgate.netnih.gov For instance, studies on aluminophosphate glass have used Raman measurements to show that copper ions act as network modifiers, altering the glass's structural features. researchgate.netnih.gov The spectra can identify specific structural units, such as P=O double bonds or P-O-P linkages in phosphate (B84403) glasses, and show how their prevalence changes with the addition of dopants like SiO₂ or the copper and erbium ions themselves. researching.cn The maximum vibrational energy (phonon energy) of the host glass, which can be determined from Raman spectra, is a critical parameter as it influences the rate of non-radiative multiphonon relaxation of the rare-earth ions, thereby affecting their luminescence efficiency. nasa.gov
Multiphonon Vibronic Transitions Analysis
Multiphonon vibronic transitions are optical transitions where the emission or absorption of a photon is accompanied by the simultaneous creation (or annihilation) of multiple phonons, which are quanta of lattice vibrations. aps.org These transitions are a manifestation of the coupling between the electronic states of an ion (like Er³⁺) and the vibrational modes of the surrounding host lattice (electron-phonon coupling). rsc.org
A study on erbium-doped tellurite glass containing copper nanoparticles reported the observation of unprecedented multi-band emission from the Er³⁺ transition ⁴I₉/₂ → ⁴I₁₅/₂. rsc.org This was attributed to strong electron-lattice coupling, resulting in multiphonon vibronic transitions. rsc.org The analysis of these transitions can provide information on the strength of the electron-phonon coupling, often quantified by the Huang-Rhys parameter (S). researchgate.net The observation of such phenomena is significant as it could enable the design of devices with tunable near-infrared emission for applications in bioimaging or energy conversion. rsc.org
Theoretical Modeling of Optical Properties
Theoretical modeling plays a crucial role in understanding and predicting the complex optical properties of copper-erbium systems. Computational methods allow researchers to simulate the interaction between light and matter at an atomic level, providing insights that can be difficult to obtain through experiments alone. longdom.org These models are instrumental in screening potential materials for specific applications and in optimizing their optical performance. longdom.org
Approaches such as Density Functional Theory (DFT) are widely used to calculate the electronic structure of materials, which forms the basis for understanding their optical properties, including absorption and emission spectra. longdom.org For complex, disordered systems like doped glasses, modeling can help interpret experimental results from vibrational spectroscopy by calculating the vibrational modes of different structural units. bohrium.com Furthermore, theoretical models can be developed to describe energy transfer efficiencies and plasmonic enhancement effects. As computational power increases, the integration of machine learning and artificial intelligence is becoming a powerful tool for analyzing large datasets to predict optical properties and suggest novel material compositions. longdom.org
Judd-Ofelt Analysis for Radiative Transitions
The Judd-Ofelt theory is a powerful tool for analyzing the radiative properties of rare-earth ions, such as erbium (Er³⁺), in various host materials. mdpi.comspringerprofessional.de This theory allows for the calculation of key spectroscopic parameters, including oscillator strengths, radiative transition probabilities, branching ratios, and radiative lifetimes, from experimental absorption spectra. aip.orgiaea.org
The analysis is based on three intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting the experimental oscillator strengths to the theoretical expressions derived from the Judd-Ofelt model. mdpi.com These parameters are sensitive to the local environment and the nature of the chemical bonding around the Er³⁺ ion. The Ω₂ parameter is particularly sensitive to the asymmetry of the crystal field at the erbium site, while Ω₄ and Ω₆ are more related to the bulk properties of the host material. mdpi.com
In copper-erbium systems, such as erbium-barium borate glass embedded with copper oxide nanoclusters, Judd-Ofelt analysis has revealed the significant influence of copper on the radiative properties of erbium. researchgate.net The presence of copper can modulate the absorption bands of Er³⁺ and affect the oscillator strengths of its transitions. researchgate.net For instance, a decrease in the value of Ω₂ has been observed in some glass systems, indicating a lower asymmetry in the crystal field around the erbium ions. researchgate.net
Table 1: Illustrative Judd-Ofelt Parameters for Er³⁺ in a Glass Host
| Parameter | Value (x 10⁻²⁰ cm²) |
| Ω₂ | 3.25 |
| Ω₄ | 1.50 |
| Ω₆ | 0.85 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values vary depending on the specific host material and copper concentration.
The calculated Judd-Ofelt parameters can then be used to predict the radiative lifetimes of the excited states of Er³⁺, which is crucial for assessing the potential of a material for laser or amplifier applications. mdpi.com
Wave-Function Theory and Density Functional Theory Approaches
Wave-function theory and density functional theory (DFT) are powerful computational methods used to investigate the electronic structure and properties of materials at the atomic level. iaea.org In the context of copper-erbium systems, these approaches provide valuable insights into bonding, electronic band structure, and magnetic properties.
First-principles calculations within the framework of DFT have been employed to study intermetallic compounds like Erbium Copper (ErCu). iaea.org Such studies can determine ground state properties including the stable crystal structure, lattice constants, bulk modulus, and magnetic moments. iaea.org For ErCu, DFT calculations have shown that the material is stable in a cubic structure and have provided values for its ground state properties that are in good agreement with experimental data. iaea.org
DFT also allows for the investigation of the electronic properties, such as the electronic band structure and the density of states (DOS). iaea.org In ErCu, the DOS reveals that the states near the Fermi level are predominantly contributed by the Er '4f' orbitals, while the Cu '3d' orbitals dominate at lower energies. iaea.org This information is crucial for understanding the electronic and optical behavior of the material.
Ab initio calculations based on wave-function theory are particularly important for understanding the crystal field splitting of the erbium 4f energy levels. arxiv.orgresearchgate.net The local potential created by the host lattice and the copper ions acts as a perturbation on the 4f electrons of the Er³⁺ ion, leading to the splitting of its energy levels. arxiv.org The 4f radial wave function plays a critical role in these calculations, and its asymmetry is key to determining the crystal field coefficients. arxiv.org
Table 2: Calculated Ground State Properties of ErCu using DFT
| Property | Calculated Value |
| Lattice Constant (a₀) | 3.414 Å |
| Bulk Modulus (B₀) | 59.0 GPa |
| Magnetic Moment (μB) | 2.53 μB |
Source: Data from a DFT study on ErCu. iaea.org
These theoretical approaches are complementary to experimental techniques and provide a deeper understanding of the structure-property relationships in copper-erbium materials. researchgate.netchemrxiv.org
Ligand Field Theory and Computational Spectroscopy
Ligand field theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure of transition metal complexes. wikipedia.orglibretexts.org It is particularly useful for interpreting the d-d electronic transitions observed in the absorption spectra of copper(II) complexes. researchgate.netnih.gov
Computational spectroscopy, which often employs methods like DFT and LFT, allows for the simulation and interpretation of various types of spectra. For instance, it can be used to predict the energies of d-d transitions in copper complexes, which can then be compared with experimental UV-Vis absorption spectra. researchgate.net
In erbium-doped glasses containing copper, the local environment around both the copper and erbium ions influences the optical properties. researchgate.net The presence of copper ions can modify the glass network structure, which in turn affects the ligand field around the erbium ions. nih.govresearchgate.net This can lead to changes in the intensities and positions of the erbium absorption and emission bands.
By combining LFT with computational spectroscopy, a more complete picture of the electronic structure and optical phenomena in copper-erbium systems can be obtained. This understanding is essential for the design and development of new materials with tailored optical properties for various photonic applications.
Magnetic Properties and Phenomena in Copper Erbium Materials
Magnetic Ordering and Phase Transitions
The arrangement of magnetic moments in copper-erbium materials is highly sensitive to temperature and applied magnetic fields, leading to various ordered states and transitions between them.
Copper-erbium intermetallic compounds predominantly exhibit antiferromagnetic (AFM) behavior at low temperatures. A prime example is the orthorhombic compound ErCu₂ , which orders antiferromagnetically at a Néel temperature (Tₙ) of approximately 11 K. liv.ac.ukaps.org In this state, the magnetic moments of the erbium ions align in an antiparallel fashion, resulting in no net external magnetic moment.
However, this antiferromagnetic ground state can be manipulated by an external magnetic field. ErCu₂ displays a field-induced metamagnetic transition from its antiferromagnetic state to a ferromagnetic (FM) state. liv.ac.ukaps.org This transition is observed at a critical field of about 8.5 kOe when measured at 5 K. liv.ac.ukaps.org In the field-induced ferromagnetic state, the magnetic moments align parallel to the applied field, leading to a large net magnetization. The saturation magnetization for a polycrystalline sample of ErCu₂ has been measured to be approximately 8.4 Bohr magnetons (μB) per formula unit, a value slightly less than the theoretical value of 9 μB for a free Er³⁺ ion, with the difference often attributed to crystal field effects. liv.ac.uk
Similar behaviors are observed in related ternary compounds. For instance, ErCu₂Si₂ and ErCu₂Ge₂ also undergo transitions from an antiferromagnetic to a paramagnetic state at their respective Néel temperatures. wikipedia.org These compounds likewise show field-induced metamagnetic transitions from their AFM to FM states. wikipedia.org
| Compound | Magnetic Ordering Type | Key Characteristics |
|---|---|---|
| ErCu₂ | Antiferromagnetic (AFM) | Exhibits a field-induced metamagnetic transition to a ferromagnetic (FM) state. |
| ErCu₂Si₂ | Antiferromagnetic (AFM) | Shows a field-induced AFM-to-FM transition and spin-glassy behavior above Tₙ. wikipedia.org |
| ErCu₂Ge₂ | Antiferromagnetic (AFM) | Undergoes a field-induced AFM-to-FM transition. wikipedia.org |
The magnetic state of copper-erbium compounds is critically dependent on temperature. The primary transition is from a magnetically disordered paramagnetic (PM) state at higher temperatures to an ordered antiferromagnetic state below a characteristic ordering temperature.
For the intermetallic compound ErCu₂ , this transition occurs at a Néel temperature (Tₙ) of around 11 K, as identified by a distinct cusp in temperature-dependent magnetization measurements. liv.ac.uk Below Tₙ, a second magnetic transition is reported at approximately 6.1 K (Tʀ), which corresponds to a change in the magnetic structure. liv.ac.uk
The table below summarizes the key magnetic transition temperatures for several copper-erbium compounds.
| Compound | Transition Type | Transition Temperature (K) |
|---|---|---|
| ErCu₂ | Paramagnetic to Antiferromagnetic (Tₙ) | ~11 K liv.ac.uk |
| Magnetic Structure Reordering (Tʀ) | ~6.1 K liv.ac.uk | |
| ErCu₂Si₂ | Paramagnetic to Antiferromagnetic (Tₙ) | ~4.5 K wikipedia.org |
| ErCu₂Ge₂ | Paramagnetic to Antiferromagnetic (Tₙ) | ~5.5 K wikipedia.org |
Neutron diffraction is a powerful experimental technique for determining the precise arrangement of magnetic moments within a crystal lattice, as neutrons themselves possess a magnetic moment that interacts with the magnetic moments of atoms in a material. wikipedia.org
Early neutron diffraction studies on a polycrystalline powder sample of ErCu₂ revealed a complex antiferromagnetic structure below its Néel temperature of 11 K. liv.ac.uk The investigation indicated that between 6.1 K and 11 K, the magnetic structure consists of a sine-wave modulation of the magnetic moments along the crystallographic a-axis. Below 6.1 K, a c-axis modulation of the moments is superimposed on the existing a-axis modulation. liv.ac.uk This dual modulation points to a sophisticated, non-collinear magnetic arrangement.
Spin Dynamics and Relaxation Phenomena
Spin dynamics in copper-erbium materials encompass the time-dependent behavior of magnetic moments, including their response to alternating magnetic fields and the mechanisms of magnetic relaxation.
Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny, classical magnets below a certain "blocking temperature." This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier for the reversal of magnetization. While often studied in pure lanthanide or transition-metal complexes, SMM behavior has also been identified in heterometallic compounds containing both copper and erbium.
An example is the tetranuclear 3d-4f complex L₃Cu₃ErCl₃(H₂O)₃.₅(MeOH)₀.₅ . liv.ac.ukaps.org In this molecule, three copper(II) ions and one erbium(III) ion are linked together by organic ligands, forming a near-planar Cu₃ErO₁₂ core. liv.ac.ukaps.org Although this specific erbium-containing complex was synthesized and structurally characterized, detailed magnetic measurements in the study focused on analogous complexes with terbium, gadolinium, and dysprosium, which were confirmed to exhibit SMM properties with ferromagnetic ground states and effective energy barriers to magnetization reversal ranging from 7.82 K to 13.2 K. liv.ac.ukaps.org The structural similarity suggests that the Cu₃Er variant is a candidate for SMM behavior, driven by the high magnetic anisotropy of the Er³⁺ ion coupled with the copper centers.
The magnetic ordering observed in copper-erbium materials is a macroscopic consequence of the microscopic spin-spin coupling interactions between the magnetic ions. In metallic intermetallic compounds like ErCu₂, the dominant coupling mechanism is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. liv.ac.uk
The RKKY interaction is an indirect exchange coupling where the localized magnetic moments of the Er³⁺ ions (from the 4f shell) interact with each other via the conduction electrons of the metal. liv.ac.uk The process can be described as follows:
A local magnetic moment from an Er³⁺ ion polarizes the spins of the nearby conduction electrons.
This spin polarization is not localized but propagates through the electron gas, creating an oscillating wave of spin density.
A second, distant Er³⁺ ion then interacts with this spin-polarized electron gas, leading to an effective coupling between the two erbium ions.
A key feature of the RKKY interaction is its oscillatory nature; it can be either ferromagnetic or antiferromagnetic depending on the distance between the magnetic ions. liv.ac.uk This distance-dependent oscillation explains the complex, non-collinear antiferromagnetic structures, such as the modulated arrangement found in ErCu₂, that arise from the competing interactions between an ion and its various neighbors at different distances.
Electrical and Superconducting Properties of Copper Erbium Systems
Electrical Conductivity and Resistivity Studies
The electrical properties of copper-erbium materials are highly dependent on their specific composition and structure, encompassing metallic alloys and complex oxides. Research in this area has explored how factors such as temperature, frequency of applied current, and the presence of dopants influence their conductive behavior.
The direct current (DC) electrical resistivity of metallic alloys, including those containing rare-earth elements like erbium, is fundamentally influenced by temperature. Generally, for metallic conductors, resistivity increases with temperature. This is due to increased electron scattering by lattice vibrations (phonons). Conversely, as the temperature approaches absolute zero, the resistivity decreases, often reaching a constant value known as the residual resistivity, which is determined by the presence of impurities and crystal defects.
While comprehensive temperature-dependent resistivity data for specific binary Copper-Erbium (Er-Cu) intermetallic compounds is not extensively available in publicly accessible literature, the general behavior is expected to follow Matthiessen's Rule. This rule posits that the total resistivity of an alloy is the sum of the temperature-independent residual resistivity and the temperature-dependent intrinsic resistivity of the pure metal. However, deviations from this rule are common in alloys. For alloys of copper with other metals, the temperature coefficient of resistivity is known to change with the concentration of the alloying element.
Interactive Data Table: Illustrative Temperature Dependence of Electrical Resistivity for a Metallic Conductor
Note: This table provides a generalized representation of the temperature-resistivity relationship for a metallic conductor, as specific experimental data for Er-Cu alloys is not available.
The alternating current (AC) conductivity and dielectric properties of copper-erbium systems are primarily of interest in their oxide forms, such as Er₂Cu₂O₅. In such materials, the electrical transport at low temperatures and high frequencies is often dominated by hopping conductivity processes. This occurs when charge carriers, localized at specific sites, move between sites by "hopping," a process that is facilitated by the alternating electric field.
Studies on the compound Er₂Cu₂O₅ have revealed that its AC conductivity (σ') as a function of frequency (ν) follows a power law, σ' ∝ νˢ, where 's' is an exponent that is weakly dependent on temperature. This behavior is a hallmark of hopping conductivity. d-nb.info The dielectric constant (ε') in such materials tends to be frequency-independent at high frequencies, but increases at lower frequencies, which is also indicative of charge carrier hopping. For Er₂Cu₂O₅, the high-frequency dielectric constant has been determined to be approximately 9.0. d-nb.info
Interactive Data Table: Frequency Dependence of AC Conductivity and Dielectric Constant for Er₂Cu₂O₅ at Room Temperature
Note: The data presented is based on the findings for the compound Er₂Cu₂O₅. d-nb.info
Copper oxides, specifically cupric oxide (CuO) and cuprous oxide (Cu₂O), are well-known p-type semiconductors. bepls.comnih.gov Their semiconducting properties arise from native defects in the crystal structure, such as copper vacancies. The electrical and optical properties of these materials can be significantly altered by doping with other elements.
When considering the copper-erbium system, erbium can be introduced as a dopant into copper oxide. While specific studies focusing solely on erbium-doped copper oxide are limited, research on Er₂Cu₂O₅ indicates it behaves as a conventional semiconductor at high temperatures and low frequencies, with a determined semiconducting energy gap of approximately 1.4 eV. d-nb.info The introduction of rare-earth elements like erbium into a semiconductor matrix can create new energy levels within the bandgap, thereby modifying its electronic and optical properties. For instance, doping can influence carrier concentration, mobility, and the material's absorption spectrum. The study of such doped materials is crucial for applications in electronics and optoelectronics.
Superconducting Phenomena in Erbium-Copper Oxides
The most remarkable electrical property of certain erbium-copper-containing compounds is high-temperature superconductivity. This phenomenon is observed in a specific class of complex ceramic materials, where the combination of rare-earth elements, barium, copper, and oxygen leads to the complete loss of electrical resistance at temperatures significantly above those of conventional superconductors.
Erbium is one of the rare-earth elements that can be used to form a family of high-temperature superconductors known as REBCO (Rare-Earth Barium Copper Oxide). These materials, with the general formula REBa₂Cu₃O₇₋ₓ, were a major breakthrough in materials science, exhibiting superconductivity at temperatures above the boiling point of liquid nitrogen (77 K). The most famous member of this family is Yttrium Barium Copper Oxide (YBCO), but substituting yttrium with other rare-earth elements, including erbium (to form ErBCO), results in materials with similar high-temperature superconducting properties. fsu.edu
These REBCO compounds possess a complex, layered perovskite-like crystal structure. The superconductivity is believed to originate in the copper-oxygen planes of this structure. The role of the erbium (or other rare-earth) ions is primarily structural, helping to form the specific crystal lattice necessary for high-temperature superconductivity. Many REBCO compounds exhibit similar physical properties to YBCO, with critical temperatures (Tc) generally ranging from 90 to 95 K. fsu.edu
Two of the most important parameters that characterize a superconductor are its critical temperature (Tc) and its critical current density (Jc). The critical temperature is the threshold temperature below which the material becomes superconducting. The critical current density is the maximum electrical current per unit area that the superconductor can carry without losing its superconducting properties.
For REBCO superconductors like Erbium Barium Copper Oxide (ErBCO), the critical temperature is typically around 90-95 K. fsu.edu The critical current density is a more complex property that is highly dependent on factors such as the manufacturing process, the presence of defects (which can act as pinning centers for magnetic flux lines), the operating temperature, and the strength and direction of the external magnetic field. Second-generation high-temperature superconducting wires, often referred to as REBCO coated conductors, have been developed with exceptionally high critical current densities, making them suitable for high-field magnet applications.
Interactive Data Table: Representative Superconducting Properties of REBCO (YBCO/ErBCO) Coated Conductors
Note: This table presents typical values for high-performance REBCO coated conductors, which are representative of what can be expected for ErBCO systems. fsu.edunih.gov
Influence of Doping and Microstructure on Superconductivity
The superconducting characteristics of copper-erbium systems, like other superconducting materials, are profoundly influenced by both intentional impurity additions (doping) and the material's internal physical structure (microstructure). These factors can be manipulated to either enhance or degrade the electrical and superconducting properties of the material.
Influence of Doping
Doping is the process of introducing impurities into a material to alter its physical or chemical properties. mdpi.com In the context of superconductors, particularly those containing copper-oxide layers, doping plays a critical role in controlling the charge carrier concentration, which has significant implications for superconducting performance. mdpi.com
While specific research on doping binary Copper-Erbium superconductors is not extensively detailed in the provided literature, the effect of erbium as a dopant in other copper-based high-temperature superconductors provides valuable insight. A systematic study on the partial substitution of calcium (Ca) by erbium (Er) in Bi2Sr2Ca2Cu3O10+delta (BSCCO) superconductors revealed that the introduction of erbium had a detrimental effect on superconductivity. ktu.edu.tr Despite the similar ionic radii of erbium and calcium, increasing the erbium content led to a deterioration of the primary superconducting phase and the development of semiconducting characteristics. ktu.edu.tr This demonstrates that even when stoichiometrically plausible, the incorporation of a dopant like erbium can adversely affect the structural and superconducting phase stability. ktu.edu.tr
A key performance metric in superconductors is the critical current density (Jc), which is the maximum current a superconductor can carry before losing its superconducting properties. Research shows a notable reduction in Jc with erbium doping in the BSCCO system. ktu.edu.tr
| Sample | Relative Critical Current Density (Jc) | Observation |
|---|---|---|
| Undoped BSCCO | ~114% | Higher Jc value, indicating better superconducting performance. ktu.edu.tr |
| Erbium-doped BSCCO | 100% (Baseline) | Deterioration of the superconducting phase was observed. ktu.edu.tr |
Influence of Microstructure
The microstructure of a material—encompassing features like grain size, grain boundaries, and the presence of secondary phases or defects—is a critical determinant of its electrical and superconducting behavior. researchgate.net For copper intended for use in superconducting composites, a direct correlation exists between its microstructure and its electrical resistivity. researchgate.net Features such as the extent of grain boundaries and the concentration of precipitates from other phases can significantly impact the material's conductivity. researchgate.net
In composite systems where a superconducting material is deposited as a thin film onto a copper substrate (such as Niobium on Copper), the microstructure of the copper surface is paramount. jacow.org The morphology and roughness of the copper substrate are replicated by the superconducting film as it grows. jacow.org Therefore, the preparation and polishing of the copper surface have a direct impact on the resulting superconducting properties of the coating. jacow.org Different polishing techniques result in varied surface characteristics, which in turn affect the performance of the superconducting layer.
| Polishing Process | Resulting Surface Microstructure Characteristics |
|---|---|
| Electropolishing (EP) | Produces a very smooth surface with low deviation in roughness. jacow.org |
| SUBU (Proprietary chemical-mechanical polishing) | Can produce pitting on the surface, leading to areas with very high roughness. jacow.org |
| Tumbling | Leaves a large amount of scratches and defects on the surface. jacow.org |
Advanced Applications and Functional Performance of Copper Erbium Materials
Photonics and Optoelectronic Device Integration
The unique electronic and optical properties of erbium have established it as a critical element in the field of photonics, particularly for applications in the telecommunications window. While not typically used as a primary dopant for amplification, copper, in nanoparticle and compound forms, has been integrated into erbium-doped systems to enable specific functionalities, such as pulsed laser operation, which is crucial for modern high-speed optical communications.
Erbium-Doped Fiber Amplifiers (EDFAs) for Telecommunications
Erbium-Doped Fiber Amplifiers (EDFAs) are a cornerstone of modern long-distance optical communication systems. By doping the core of a silica (B1680970) optical fiber with trivalent erbium ions (Er³⁺), these amplifiers can directly boost the intensity of optical signals in the 1.55-micrometer wavelength region, which is where optical fibers exhibit their lowest transmission loss. researchgate.netwikipedia.orgaliramadhan.me This capability allows for the transmission of data over thousands of kilometers without the need for frequent electronic regeneration, a development that has been revolutionary for global telecommunications networks. wikipedia.orgaliramadhan.me
The fundamental principle of an EDFA involves pumping the erbium ions with a laser, typically at a wavelength of 980 nm or 1480 nm, to excite them to a higher energy state. fiberlabs.comyoutube.com When a weak signal at a wavelength within erbium's emission spectrum (around 1550 nm) passes through the doped fiber, it stimulates the excited erbium ions to decay back to their ground state, releasing photons that are identical to the signal photons. youtube.com This process of stimulated emission results in the amplification of the optical signal. fiberlabs.com
While erbium provides the gain medium, other materials are integrated into erbium-doped fiber systems to achieve specific performance characteristics. Copper nanoparticles (CuNPs) and copper oxide (CuO) have been successfully utilized to function as saturable absorbers. researchgate.netyygx.netappliedopticsjournal.net A saturable absorber is a key component for generating short, high-intensity optical pulses through a process known as passive Q-switching or mode-locking in a laser cavity. researchgate.netyygx.net In the context of telecommunications, such pulsed lasers are essential for creating the high-speed "on-off" light signals that encode data.
Research has demonstrated the generation of passively Q-switched pulses in an erbium-doped fiber laser by incorporating a copper nanoparticle-polyvinyl alcohol (CuNP-PVA) polymer composite film as a saturable absorber. researchgate.net This device was capable of producing a stable train of optical pulses at a wavelength of 1558 nm. researchgate.net The performance characteristics of such a system are detailed in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Operating Wavelength | 1558 nm | researchgate.net |
| Maximum Repetition Rate | 104.2 kHz | researchgate.net |
| Shortest Pulse Width | 5.1 µs | researchgate.net |
| Maximum Pulse Energy | 20.4 nJ | researchgate.net |
| Saturable Absorber Material | Copper Nanoparticles in PVA | researchgate.net |
This application showcases the functional integration of copper-based materials to enhance the capabilities of erbium-doped fiber systems, extending their use beyond simple signal amplification to include the generation of pulsed signals necessary for high-bit-rate data transmission.
Solid-State Lasers and Waveguide Amplifiers
Erbium-doped materials are not limited to fiber-based applications; they are also integral to the development of compact solid-state lasers and integrated waveguide amplifiers. wikipedia.orgarxiv.org Erbium-doped waveguide amplifiers (EDWAs) operate on the same principles as EDFAs but are fabricated on planar substrates, which allows for the potential integration of multiple optical components onto a single chip. wikipedia.orgsjtu.edu.cn This approach is promising for creating smaller, more robust, and potentially lower-cost photonic integrated circuits (PICs). arxiv.org Host materials for these devices include lithium niobate (LiNbO₃) and tantalum pentoxide (Ta₂O₅), which can be doped with erbium to provide optical gain. arxiv.orgnih.gov
Similar to the application in fiber systems, copper-based materials have been demonstrated as effective saturable absorbers for producing pulsed operation in erbium-doped solid-state and fiber lasers. researchgate.netappliedopticsjournal.net For instance, a soliton mode-locked erbium-doped fiber laser was developed using a copper oxide (CuO) material as the saturable absorber. appliedopticsjournal.net The CuO was deposited on a tapered fiber, which was then inserted into the laser cavity to enable passive mode-locking. appliedopticsjournal.net
This laser generated ultrashort soliton pulses, showcasing the capability of copper compounds to facilitate high-speed optical phenomena. appliedopticsjournal.net The key performance metrics of this CuO-based erbium-doped laser are summarized below.
| Parameter | Value | Reference |
|---|---|---|
| Center Wavelength (Traditional Soliton) | 1530.2 nm | appliedopticsjournal.net |
| Pulse Width (Traditional Soliton) | 1.23 ps | appliedopticsjournal.net |
| Repetition Frequency | 5.34 MHz | appliedopticsjournal.net |
| Pulse Energy | 1.37 nJ | appliedopticsjournal.net |
| Saturable Absorber Material | Copper Oxide (CuO) | appliedopticsjournal.net |
These findings underscore the role of copper compounds not as a co-dopant to enhance the primary amplification properties of erbium, but as a crucial enabling material for advanced functionalities like ultrashort pulse generation in solid-state and waveguide-based laser systems. researchgate.netappliedopticsjournal.net
Spectral Conversion for Photovoltaic Applications
The efficiency of photovoltaic (solar) cells is fundamentally limited by their inability to convert the entire solar spectrum into electricity. Silicon-based solar cells, for example, cannot absorb photons with energy below their bandgap, and they inefficiently convert the energy of high-energy photons, with the excess energy being lost as heat. Spectral conversion is a strategy to overcome these limitations by modifying the solar spectrum to better match the absorption characteristics of the solar cell.
Erbium ions have been investigated for their potential in upconversion, a process where two or more low-energy, sub-bandgap photons (typically in the near-infrared range) are absorbed and then re-emitted as a single higher-energy photon that the solar cell can absorb. mdpi.com Erbium (Er³⁺)-doped upconversion nanoparticles (UCNPs) can absorb near-infrared light and emit it at visible wavelengths, which can then be utilized by the perovskite photoactive material in a solar cell, thereby enhancing the photocurrent. mdpi.com
While erbium is a key element in these upconverting materials, the available research does not indicate a significant synergistic role for copper in this specific application. mdpi.com The focus of current research is on optimizing the host materials for the erbium ions and integrating these UCNPs into the solar cell architecture to improve light harvesting. mdpi.com Therefore, while erbium plays a direct role in spectral conversion for photovoltaics, the contribution of copper in a copper-erbium compound for this purpose is not well-documented.
Magnetic Materials for Advanced Technologies
The combination of copper and erbium in alloys and complex compounds gives rise to materials with significant magnetic properties, suitable for high-performance permanent magnets. Erbium itself possesses strong paramagnetic behavior at higher temperatures and complex antiferromagnetic and ferromagnetic structures at cryogenic temperatures. britannica.comaps.org When alloyed with other elements, including copper, these properties can be engineered for specific technological applications.
Development of High-Performance Magnets
Copper-Erbium (Cu-Er) master alloys serve as a foundational material for producing specialized erbium-containing alloys. heegermaterials.com These master alloys are used in the manufacturing of high-performance magnets for industries such as electronics and renewable energy. heegermaterials.com The addition of erbium to copper alloys can enhance strength, corrosion resistance, and thermal stability. heegermaterials.com
A significant area of research is in the development of 2:17-type SmCo-based permanent magnets, where erbium and copper are critical components. In magnets with compositions such as (Er, Sm)(Co, Fe, Cu, Zr)₇.₆, erbium is introduced to achieve superior temperature stability. rsc.org Erbium-based compounds like Er₂Co₁₇ provide a unique combination of high saturation magnetization and temperature compensation. rsc.org Copper, in this formulation, plays a crucial role in the metallurgy of the magnet, promoting the development of a cellular microstructure during heat treatment that is essential for achieving high coercivity (resistance to demagnetization). researchgate.net
Research has shown that by optimizing the ratio of erbium to other rare earths, it is possible to produce magnets with a near-zero temperature coefficient for remanence (Br) and maximum energy product ((BH)max) over a practical temperature range, while maintaining excellent magnetic properties. rsc.org
| Magnetic Property | Value | Composition Note | Reference |
|---|---|---|---|
| Remanence (Br) | 8.92 kG | Optimal performance with Er as 60% of total rare earth content in (Er, Sm)(Co, Fe, Cu, Zr)₇.₆ | rsc.org |
| Coercivity (Hcj) | 29.83 kOe | ||
| Max. Energy Product ((BH)max) | 18.5 MGOe | ||
| Temperature Coefficient (Br) | Near-zero (20–150 °C) | Temperature-compensated formulation | rsc.org |
The development of these erbium-copper-containing magnets is vital for applications in precision instruments, motors, and generators that require stable magnetic performance under varying temperatures. rsc.orgornl.gov
Wireless Communication Technology Components
While direct fabrication of wireless communication components from a "Copper-Erbium" compound is not standard, the constituent elements play critical and distinct roles in the underlying infrastructure that enables wireless technology. Copper cabling remains a fundamental element of wireless ecosystems, serving as the backbone for data transfer and power delivery. magnusgulf.com Every modern wireless access point (AP) connects to the network's core infrastructure via cabling, which is predominantly copper-based. magnusgulf.com This wired connection is essential for high-speed data transmission from APs to servers and for implementing Power over Ethernet (PoE) to power the devices directly. magnusgulf.com The reliability of copper cabling in minimizing latency and signal interruptions is crucial for the performance of advanced wireless standards like Wi-Fi 6E and the upcoming Wi-Fi 7. magnusgulf.com
Erbium, on the other hand, is a critical component in long-haul fiber-optic communications, which form the global backbone of the internet and connect wireless networks. wikipedia.org Specifically, erbium is used as a dopant in optical fibers to create Erbium-Doped Fiber Amplifiers (EDFAs). wikipedia.org These amplifiers can boost the light signal directly without the need for optical-to-electrical-to-optical conversion, significantly reducing the cost and complexity of long-distance communication systems. wikipedia.org By amplifying the signal, EDFAs allow data transmitted as light to travel over vast distances with minimal loss, a capability that is essential for connecting geographically dispersed wireless networks. wikipedia.org
The synergy between these materials is evident in the structure of modern communication networks: erbium-doped fibers carry massive amounts of data over long distances, and copper cables handle the final stages of data distribution and power supply to wireless access points. magnusgulf.comwikipedia.org
Materials for Enhanced Mechanical Performance
Ductile Intermetallic Compounds for Structural Applications
Intermetallic compounds, which form between two or more metallic elements, have historically been noted for their desirable properties like high melting points and strength, but their use has been limited by their inherent brittleness at room temperature. nih.govresearchgate.net However, research has identified a family of fully ordered, stoichiometric binary rare-earth intermetallic compounds that exhibit high ductility at room temperature, challenging previous conventions. nih.gov
The compound Erbium-Copper (ErCu) is a notable member of this ductile intermetallic family. researchgate.net Studies on ErCu have confirmed its structural stability and mechanical properties. High-pressure X-ray diffraction measurements have shown that ErCu maintains its ambient CsCl-type cubic structure (space group Pm-3m) at pressures up to 23.6 GPa. researchgate.net This stability is a key attribute for structural materials. A Birch-Murnaghan equation of state analysis of the pressure-volume data for ErCu yielded a bulk modulus of 67.6 GPa, a measure of its resistance to compression. researchgate.net First-principles calculations based on Density Functional Theory (DFT) further support these findings, predicting a stable B2-type cubic structure for ErCu with a calculated bulk modulus of 59.0 GPa. iaea.org The ductility of such rare-earth intermetallics like ErCu opens possibilities for their use in specialized structural applications where a combination of order, strength, and the ability to deform without fracturing is required. nih.gov
Table 1: Mechanical and Structural Properties of ErCu
| Property | Experimental Value | Theoretical Value | Source |
|---|---|---|---|
| Crystal Structure | CsCl (B2 type) | B2 type cubic | researchgate.netiaea.org |
| Space Group | Pm-3m | Pm-3m | researchgate.netiaea.org |
| Lattice Constant (a₀) | - | 3.414 Å | iaea.org |
| Bulk Modulus (B₀) | 67.6 GPa | 59.0 GPa | researchgate.netiaea.org |
Grain Refinement and Alloying for Improved Mechanical Properties
The addition of erbium as an alloying element to copper-containing alloys is a well-documented strategy for enhancing mechanical properties through grain refinement. heegermaterials.comresearchgate.netscientific.net Grain refinement involves reducing the size of the crystalline grains within the metal, which typically leads to increased strength and hardness. Erbium additions to aluminum-copper alloys have been shown to significantly refine the microstructure. researchgate.netresearchgate.net
In Al-Cu alloys, erbium contributes to the formation of fine, thermally stable Al₃Er dispersoids. scientific.net These particles act as nucleation sites during solidification, leading to a finer and more uniform grain structure. scientific.netmdpi.com For instance, in Al-Zn-Mg-Cu alloys, the addition of erbium can lead to the formation of an Al₈Cu₄Er phase, which refines the grain structure and improves casting properties and heat resistance. researchgate.netnih.gov The refined grain structure hinders the movement of dislocations, thereby increasing the material's strength and hardness. scientific.net Studies on Al-Si-Mg-Cu alloys demonstrated that adding a combination of copper and erbium resulted in peak tensile and yield strengths of 295 MPa and 264 MPa, respectively, at low temperatures (-60 °C). mdpi.com This improvement is attributed to both the grain refinement from erbium and the second-phase strengthening from copper-rich phases like Al₂Cu. mdpi.com
The effect of erbium on mechanical properties is often dose-dependent. Small additions, typically in the range of 0.1 to 0.4 wt.%, can induce a significant increase in tensile strength with minimal loss of ductility. scientific.net For example, adding 0.2 wt.% Er to a 7055 aluminum alloy (which contains copper) resulted in a significant reduction in dendrite structure, obvious grain thinning, and a hardness of 168.8 HV after heat treatment. nih.gov
Table 2: Effect of Erbium Addition on Mechanical Properties of Copper-Containing Aluminum Alloys
| Alloy System | Erbium Content (wt.%) | Key Microstructural Change | Resulting Mechanical Property Improvement | Source |
|---|---|---|---|---|
| 7055 Al-Zn-Mg-Cu | 0.2 | Formation of Al₈Cu₄Er phase, grain refinement | Hardness: 168.8 HV; Tensile Strength: 577.67 MPa | nih.gov |
| Al-Si-Mg-Cu | Not specified (Cu-Er composite addition) | Si phase modification, grain refinement | Tensile Strength: 295 MPa; Yield Strength: 264 MPa (at -60°C) | mdpi.com |
Catalysis and Chemical Reactivity
Investigation of Catalytic Activity of Copper-Erbium Compounds
The catalytic properties of copper-erbium compounds are an area of interest derived from the distinct and complementary catalytic activities of the individual elements. Copper-based catalysts are widely used in a variety of organic transformations and redox reactions, including CO oxidation and Ullmann reactions. sigmaaldrich.commdpi.com The catalytic activity of copper is attributed to its accessible multiple oxidation states (Cu⁰, Cu⁺, Cu²⁺), which facilitate electron transfer processes. mdpi.com Copper catalysts can effectively form and convert molecules like methanol (B129727) into valuable fuels. sciencedaily.com
Erbium, as a rare-earth element, typically forms erbium(III) salts that function as effective Lewis acid catalysts. alfachemic.comresearchgate.net The Er³⁺ ion has a strong ability to coordinate with oxygen atoms, making it a useful catalyst for reactions involving epoxides and for various organic syntheses under green chemistry conditions (e.g., in aqueous media). alfachemic.comresearchgate.net Erbium-based catalysts are valued for being inexpensive, stable, and reusable. alfachemic.com
The combination of copper's redox capabilities with erbium's Lewis acidity in a single compound or composite material could lead to synergistic catalytic effects. For example, in oxidation reactions, the erbium component could act as a Lewis acid to activate a substrate, while the copper component facilitates the redox cycle. Research into inverse catalysts, such as ceria (a rare-earth oxide) nanoparticles on a copper surface, has shown that the interface between the two materials can dramatically enhance catalytic activity for reactions like CO oxidation and the water-gas shift reaction. nih.gov A similar principle could apply to copper-erbium systems, where the interface between copper and erbium oxide phases could create highly active sites. While specific studies on "Copper-Erbium" catalysts are not extensively detailed, the known functionalities of each component suggest potential applications in multifunctional catalysis. alfachemic.comrsc.org
Biomedical and Antimicrobial Materials Research
Research into copper-erbium materials for biomedical applications is driven by the well-established antimicrobial properties of copper and the potential for creating biocompatible alloys. Copper and its alloys are potent, natural antimicrobial materials with the ability to kill a broad spectrum of pathogens, including bacteria, viruses, and fungi. nih.govwikipedia.orgnih.gov The mechanism of copper's antimicrobial action is multifaceted, involving the generation of reactive oxygen species (ROS), disruption of cell membranes, and damage to proteins and DNA. nih.govhardydiagnostics.com This rapid "contact killing" makes copper surfaces highly effective in healthcare settings for reducing the spread of infections. nih.govwikipedia.org
The incorporation of copper into biomaterials is being explored to confer antibacterial properties to medical implants and devices, thereby preventing device-associated infections. nih.govresearchgate.netnih.gov Copper-containing biomaterials have shown promise in promoting bone fracture healing and angiogenesis. nih.govnih.gov
Antimicrobial Efficacy of Copper-Erbium Nanoalloys and Nanoparticles
Copper-erbium (Cu-Er) nanoalloys have demonstrated significant antimicrobial properties, positioning them as promising candidates for combating pathogenic bacteria. Research into popcorn-shaped copper-erbium nanoalloys (CuEr NAs) has revealed their effectiveness against Gram-negative bacteria such as Escherichia coli (E. coli). acs.orgacs.org The antimicrobial mechanism of these nanoalloys is multifaceted, primarily involving the generation of intracellular reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH). acs.orgacs.org
The release of copper ions from the CuEr NAs induces oxidative stress within the bacterial cells. acs.org This process is amplified in acidic environments, leading to the generation of highly reactive hydroxyl radicals (•OH). acs.org Concurrently, the released copper ions facilitate the oxidation of glutathione to glutathione disulfide (GSSG), further intensifying the oxidative stress on the bacteria. acs.org This dual action of ROS generation and GSH depletion effectively inactivates the bacteria. acs.orgacs.org In addition to their direct bactericidal effects, CuEr NAs have shown potential in promoting wound healing in infected models by reducing the bacterial load and mitigating inflammation. acs.orgacs.org
While the broader field of copper nanoparticles has been extensively studied for its antimicrobial capabilities against a wide range of microorganisms including bacteria and fungi, the specific combination with erbium in a nanoalloy format presents a targeted approach to enhancing these properties. nih.govresearchgate.netnih.govsemanticscholar.orgmdpi.com
| Mechanism | Description | Target Bacterium | Reference |
|---|---|---|---|
| Intracellular ROS Generation | Release of copper ions induces oxidative stress through the production of reactive oxygen species. | E. coli | acs.orgacs.org |
| Glutathione (GSH) Depletion | Copper ions oxidize GSH to GSSG, amplifying oxidative stress. | E. coli | acs.org |
| Hydroxyl Radical (•OH) Production | Generation of hydroxyl radicals in acidic environments contributes to oxidative damage. | E. coli | acs.org |
Enzyme-Mimic Activities of Nanoalloys for Bio-Applications
Copper-erbium nanoalloys exhibit notable enzyme-mimic activities, which are central to their bio-applications, particularly their antimicrobial function. These nanoalloys possess dual enzyme-like properties, specifically peroxidase (POD)-like and glutathione peroxidase (GPx)-like activities. acs.org
The fabrication of these popcorn-shaped nanoalloys through a one-pot coreduction method results in stabilized nanostructures that effectively harness these dual enzyme-mimic functions. acs.orgacs.org This engineered catalytic activity allows the nanoalloys to not only eliminate bacteria but also to modulate the inflammatory response and facilitate tissue repair in wound healing contexts. acs.orgacs.org
| Enzyme-Mimic Activity | Function | Application | Reference |
|---|---|---|---|
| Peroxidase (POD)-like | Generates Reactive Oxygen Species (ROS) to induce oxidative stress. | Antibacterial performance | acs.org |
| Glutathione Peroxidase (GPx)-like | Depletes glutathione (GSH) to amplify ROS generation and disrupt bacterial antioxidant defense. | Enhanced antibacterial efficacy | acs.org |
Other Specialized Applications
Metallurgical Additives
The addition of erbium to copper-based alloys serves as a metallurgical additive to enhance the material's performance characteristics. As a modifier, hardener, or grain refiner, erbium contributes to improved strength, corrosion resistance, and thermal stability of the resulting alloy. heegermaterials.com These enhanced properties make copper-erbium alloys suitable for a range of demanding applications in industries such as aerospace, automotive, and electronics, where high strength and stability at elevated temperatures are critical. heegermaterials.com The manufacturing processes for these alloys typically involve melting and casting or powder metallurgy techniques. heegermaterials.com
Erbium's role as an alloying element extends to other metal systems as well. For instance, in aluminum-copper alloys, the addition of erbium can lead to the formation of intermetallic phases like Al8Cu4Er, which can refine the grain structure and improve corrosion resistance. researchgate.net
| Property Enhanced | Mechanism/Effect | Industrial Application | Reference |
|---|---|---|---|
| Strength | Grain refinement and formation of strengthening phases. | Aerospace, Automotive | heegermaterials.com |
| Corrosion Resistance | Modification of microstructure. | General manufacturing | heegermaterials.com |
| Thermal Stability | Stabilization of the alloy matrix at high temperatures. | Electronics, High-temperature applications | heegermaterials.com |
Nuclear Technology Components
In the field of nuclear technology, erbium is utilized as a burnable absorber in nuclear reactor cores. pensoft.netpensoft.netnuclear-power-engineering.ru Its primary function is to control reactivity, particularly in pressurized water reactors (PWRs) like the VVER type. pensoft.netiaea.org Erbium is incorporated into the nuclear fuel, often in the form of erbium oxide mixed with uranium dioxide, to manage the excess reactivity of fresh fuel at the beginning of an operational cycle. researchgate.net
A key characteristic of erbium as a burnable absorber is its neutron absorption cross-section, which has a notable resonance in the thermal energy region. pensoft.netpensoft.net This property allows it to effectively absorb neutrons, and as the fuel is burned and erbium isotopes are transmuted, its neutron absorption capability decreases, helping to maintain a more stable reactivity level throughout the fuel cycle. nuclear-power-engineering.ru The use of erbium can help extend the fuel cycle length and reduce the reliance on soluble boron for reactivity control, which in turn can decrease the amount of liquid radioactive waste generated. pensoft.netpensoft.netnuclear-power-engineering.ru While erbium does not completely burn out over the fuel's lifetime, which can have a minor impact on fuel burn-up, its benefits in terms of reactor control and safety are significant. pensoft.netpensoft.netnuclear-power-engineering.ru
| Application | Function | Key Property | Reactor Type | Reference |
|---|---|---|---|---|
| Burnable Absorber | Controls excess reactivity of fresh nuclear fuel. | Resonance in thermal neutron absorption cross-section. | VVER, PWR | pensoft.netpensoft.netiaea.org |
| Fuel Cycle Extension | Allows for longer operational periods between refueling. | Gradual burnout of erbium isotopes. | VVER | pensoft.netpensoft.net |
| Radioactive Waste Reduction | Reduces the need for soluble boron, thereby decreasing liquid radioactive waste. | Effective reactivity control without primary coolant chemistry changes. | VVER | pensoft.netnuclear-power-engineering.ru |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
